Sodium 2-(methylamino)ethanesulfonate
Description
Properties
IUPAC Name |
sodium;2-(methylamino)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDONKAYVYTWGY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029263 | |
| Record name | Sodium 2-(methylamino)ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanesulfonic acid, 2-(methylamino)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4316-74-9, 61791-42-2, 61791-43-3 | |
| Record name | Sodium methyltaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivs., sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2-(methylamino)-, N-tallow acyl derivs., sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2-(methylamino)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-(methylamino)ethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium N-methyltaurinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivs., sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanesulfonic acid, 2-(methylamino)-, N-tallow acyl derivs., sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM METHYLTAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXG7384HSN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Sodium 2-(methylamino)ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-(methylamino)ethanesulfonate, also known as sodium N-methyltaurinate, is an organic sodium salt that finds significant application in various scientific and industrial domains. Its utility as a biological buffer is particularly noteworthy, stemming from its ability to maintain pH stability in aqueous solutions, a critical requirement for numerous biochemical and cellular assays.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and visual representations of its application in a laboratory setting.
Chemical Identity and Structure
This compound is a derivative of taurine, characterized by a methyl group attached to the amino group.[1] The presence of a sulfonic acid group imparts high water solubility to the molecule.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | sodium;2-(methylamino)ethanesulfonate |
| CAS Number | 4316-74-9[2] |
| Molecular Formula | C₃H₈NNaO₃S[2] |
| SMILES | CNCCS(=O)(=O)[O-].[Na+] |
| InChI | InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);/q;+1/p-1 |
| InChI Key | KKDONKAYVYTWGY-UHFFFAOYSA-M[2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in experimental design, and for understanding its behavior in various systems.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 161.16 g/mol [1] |
| Appearance | Colorless to light yellow liquid (for aqueous solutions)[3] |
| Melting Point | 172-176 °C[4] |
| Boiling Point | 493.73 °C at 101325 Pa[4] |
| Density | 1.21 g/cm³[4] |
| Water Solubility | 410 g/L at 20 °C[4] |
| pKa | 8.66 at 20 °C[4] |
| Vapor Pressure | 0 Pa at 25 °C[4] |
| LogP | -5.04[4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.
Determination of Melting Point
Objective: To determine the temperature range over which the solid form of this compound transitions to a liquid.
Methodology:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.
Determination of Water Solubility
Objective: To quantify the maximum amount of this compound that can dissolve in water at a specific temperature.
Methodology:
-
A saturated solution of this compound is prepared by adding an excess amount of the solid to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.
-
The water is evaporated from the sample (e.g., in a drying oven at 105 °C) until a constant weight of the dissolved solid is obtained.
-
The solubility is calculated in grams per liter (g/L) of water.
Determination of pKa
Objective: To determine the acid dissociation constant of the methylamino group of this compound.
Methodology:
-
A standard solution of this compound is prepared in deionized water.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) at a constant temperature (e.g., 20 °C).
-
The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added incrementally.
-
A titration curve is generated by plotting the pH of the solution against the volume of acid added.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the methylamino groups have been protonated.
Applications in Research
This compound is primarily utilized as a buffering agent in a variety of biological assays and cell culture applications.[1] Its pKa of 8.66 makes it suitable for maintaining a stable pH in the physiological range. Research also suggests potential neuroprotective effects of taurine derivatives, indicating possible applications in neurological studies.[1]
The following diagram illustrates a typical experimental workflow where this compound is used as a buffer in an enzyme kinetics study.
Caption: Workflow for an enzyme kinetics experiment using this compound as a buffer.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[4] It is essential to handle this compound with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Store in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to the Synthesis of Sodium 2-(methylamino)ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine sodium salt. The information presented herein is intended for a technical audience and details various methodologies, including reaction conditions, reagents, and yields, to assist in the development and optimization of synthetic strategies.
Introduction
This compound (CAS 4316-74-9) is an organic compound with the molecular formula C₃H₈NNaO₃S. It is the sodium salt of N-methyltaurine, an aminosulfonic acid. This compound finds applications in various fields, including as an intermediate in the manufacture of surface-active agents and in biochemical research. This guide will explore four principal synthetic routes to this compound, providing detailed experimental protocols and comparative data where available.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent pathways start from readily available precursors:
-
Reaction of Sodium 2-hydroxyethanesulfonate (Sodium Isethionate) with Methylamine: A common industrial method involving the nucleophilic substitution of the hydroxyl group.
-
Methylation of Taurine: Direct methylation of the primary amine group of taurine.
-
Reaction of Sodium 2-chloroethanesulfonate with Methylamine: A classic nucleophilic substitution reaction.
-
Direct Sulfonation of 2-(Methylamino)ethanol: Addition of a sulfonate group to the amino alcohol.
Each of these pathways offers distinct advantages and challenges in terms of reagent availability, reaction conditions, yield, and purity of the final product.
Pathway 1: From Sodium 2-hydroxyethanesulfonate and Methylamine
This method is a widely employed industrial process that involves the reaction of sodium isethionate with methylamine under elevated temperature and pressure, often in the presence of a base catalyst.
Reaction Scheme
Caption: Reaction of Sodium Isethionate with Methylamine.
Experimental Protocol
A detailed experimental procedure is described in East German Patent 84,394. The reaction involves treating a 50% aqueous solution of sodium 2-hydroxyethanesulfonate with a ten-fold molar excess of 40% aqueous methylamine in the presence of a significant amount of sodium hydroxide as a catalyst (0.37–0.89 molar equivalents).[1] The mixture is heated in an autoclave to achieve the desired reaction temperature and pressure.
Another patented method describes a process where the reagents are combined and heated at 205°C for 1.5 hours.[1] After the reaction, the excess amine is removed by distillation to yield the final product.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Sodium 2-hydroxyethanesulfonate, Methylamine | [1] |
| Catalyst | Sodium Hydroxide | [1] |
| Temperature | 205°C | [1] |
| Reaction Time | 1.5 hours | [1] |
| Yield | 98% (molar) | [1] |
| Purity | >95% | [1] |
Pathway 2: Methylation of Taurine
This pathway involves the direct N-methylation of taurine or its derivatives. The use of a protecting group on the amine, such as an acyl group, can facilitate the reaction, followed by deprotection.
Reaction Scheme
Caption: Methylation of Taurine followed by neutralization.
Experimental Protocol
A two-step procedure can be employed, starting with the acylation of taurine, followed by methylation.
Step 1: N-Acylation of Sodium Taurate
-
In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and pH meter, add 150 g (0.25 moles) of a 33% aqueous solution of sodium taurate.
-
Add 80 g of acetone and stir to create a homogeneous mixture.
-
Cool the mixture to below 10°C using an ice bath.
-
Slowly and uniformly add 55 g (0.2 moles) of palmitoyl chloride through the dropping funnel.
-
Simultaneously, add a 50% aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10. The addition should take approximately 1 hour.
-
Filter the solid product, wash with acetone, and dry to obtain white, powdery sodium N-palmitoyl taurate.
Step 2: Methylation of N-Acylated Taurate and Deprotection (Hydrolysis)
-
In a 500 mL three-necked flask, dissolve 39 g (0.1 mole) of sodium N-palmitoyl taurate in 150 mL of water.
-
Add 50 mL of 30% sodium hydroxide solution and cool the mixture to below 10°C.
-
Slowly add 15 g (0.12 moles) of dimethyl sulfate dropwise.
-
After the addition, continue the reaction for 1 hour.
-
Acidify the reaction mixture to a pH of 2-3 with sulfuric acid.
-
Filter the precipitated solid, wash it with water, and dry to obtain N-palmitoyl-N-methyltaurine as a white powder.
-
Subsequent hydrolysis of the acyl group (not detailed in the source) would be required to yield 2-(methylamino)ethanesulfonic acid, which can then be neutralized with sodium hydroxide.
Quantitative Data
| Step | Parameter | Value |
| 1. N-Acylation | Starting Material | Sodium Taurate, Palmitoyl Chloride |
| Yield | ~80% (for Sodium N-palmitoyl taurate) | |
| 2. Methylation | Starting Material | Sodium N-palmitoyl taurate, Dimethyl Sulfate |
| Yield | ~90% (for N-palmitoyl-N-methyltaurine) |
Pathway 3: From Sodium 2-chloroethanesulfonate and Methylamine
This pathway follows a straightforward nucleophilic substitution mechanism where the chlorine atom is displaced by methylamine.
Reaction Scheme
Caption: Reaction of Sodium 2-chloroethanesulfonate with Methylamine.
Experimental Protocol
An analogous procedure for the reaction of a chloro-substituted acid with methylamine is described for the synthesis of methyliminodiacetic acid. This can be adapted for the synthesis of this compound.
-
Prepare a solution of sodium 2-chloroethanesulfonate in water.
-
Cool the solution in an ice water bath.
-
Slowly add an aqueous solution of methylamine while keeping the temperature below 50°C. The reaction is exothermic.
-
After the addition is complete, allow the solution to stand for a sufficient time (e.g., two hours) to complete the reaction.
-
The product can then be isolated from the reaction mixture, potentially through crystallization after removal of water.
A historical synthesis of N-methyltaurine involved the reaction of the silver salt of 2-chloroethanesulfonic acid with methylamine. A more practical modification of this is the use of the sodium salt.[2]
Quantitative Data
Pathway 4: Direct Sulfonation of 2-(Methylamino)ethanol
This method involves the direct introduction of a sulfonic acid group onto the 2-(methylamino)ethanol molecule, followed by neutralization.
Reaction Scheme
Caption: Direct Sulfonation of 2-(Methylamino)ethanol.
Experimental Protocol
The synthesis of taurine (2-aminoethanesulfonic acid) from ethanolamine provides a model for this pathway. The process involves two main steps: esterification with a sulfating agent followed by sulfonation.
-
Esterification: React 2-(methylamino)ethanol with a sulfonating agent such as sulfuric acid or chlorosulfonic acid. This reaction is typically exothermic and requires cooling to control the temperature. This step forms an intermediate ester.
-
Sulfonation: The intermediate ester is then reacted with a source of sulfite, such as sodium sulfite, to form the sulfonic acid. This reaction is generally carried out at an elevated temperature (e.g., 80°C) for several hours.
-
Neutralization: The resulting 2-(methylamino)ethanesulfonic acid is then neutralized with sodium hydroxide to yield the final sodium salt.
The sulfonation can also be achieved using sulfur trioxide or its complexes (e.g., with pyridine or dioxane) to moderate its reactivity.[3]
Quantitative Data
Specific yield and purity data for the direct sulfonation of 2-(methylamino)ethanol are not well-documented in the readily available literature. The synthesis of taurine via a similar route showed a conversion of 65.51% in the sulfonation step, with a final purified yield of 25.57% for the overall process.[4] It is expected that the yields for the N-methylated analogue would be in a similar range, subject to optimization.
Summary of Synthesis Pathways
| Pathway | Starting Materials | Key Reagents/Conditions | Reported Yield | Advantages | Disadvantages |
| 1 | Sodium 2-hydroxyethanesulfonate, Methylamine | NaOH, High T/P | Up to 98% | High yield, suitable for industrial scale | Requires high pressure and temperature equipment |
| 2 | Taurine | Methylating agent (e.g., Dimethyl Sulfate), Base | High (for intermediate steps) | Milder conditions than Pathway 1 | Multi-step process, may require protecting groups |
| 3 | Sodium 2-chloroethanesulfonate, Methylamine | Heat | Moderate to High (expected) | Simple nucleophilic substitution | Starting material may be less common than isethionate |
| 4 | 2-(Methylamino)ethanol | Sulfonating agent (e.g., SO₃, H₂SO₄), Sodium Sulfite | Moderate (expected based on taurine synthesis) | Utilizes a readily available starting material | Can have moderate yields and require careful control of exothermic reactions |
Conclusion
The synthesis of this compound can be accomplished through a variety of pathways, each with its own set of advantages and challenges. For large-scale industrial production, the reaction of sodium isethionate with methylamine appears to be the most efficient method, offering high yields. For laboratory-scale synthesis, the methylation of taurine provides a viable alternative with milder reaction conditions, although it may involve more steps. The routes starting from sodium 2-chloroethanesulfonate and the direct sulfonation of 2-(methylamino)ethanol are also feasible but may require further optimization to achieve high yields and purity. The choice of the optimal synthesis pathway will depend on factors such as the desired scale of production, available equipment, cost of starting materials, and purity requirements.
References
- 1. US7208599B2 - Preparation of substituted alkanesulfonates from 2-hydroxyalkanesulfonates - Google Patents [patents.google.com]
- 2. parchem.com [parchem.com]
- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
N-Methyltaurine and Its Derivatives: A Technical Guide to Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyltaurine (NMT), a naturally occurring aminosulfonic acid found predominantly in red algae, is emerging as a molecule of significant interest in the fields of biomedical research and drug development.[1] Structurally similar to the ubiquitous taurine, NMT exhibits distinct biological activities, most notably as a potent cytoprotective agent.[2] This technical guide provides a comprehensive overview of the biological significance of N-methyltaurine and its derivatives, with a focus on its anti-atrophic effects in skeletal muscle. This document details its pharmacokinetic profile, transport mechanisms, and known signaling pathways. Furthermore, it includes in-depth experimental protocols and quantitative data to support further research and development. While the primary focus of current research is on NMT, this guide also touches upon the synthesis and potential biological roles of its derivatives, an area ripe for future exploration.
Introduction
N-methyltaurine (2-methylaminoethanesulfonic acid) is a derivative of taurine, one of the most abundant free amino acids in mammals, which plays crucial roles in a multitude of physiological processes including osmoregulation, antioxidation, and neuromodulation.[2][3] NMT is naturally synthesized in certain marine organisms, such as red algae, through the methylation of taurine.[1] Its structural similarity to taurine has prompted investigations into its own biological functions, revealing a promising profile as a cytoprotective agent, particularly in the context of skeletal muscle atrophy.[2][4] This guide aims to consolidate the current scientific knowledge on N-methyltaurine and its derivatives to serve as a valuable resource for researchers and professionals in drug discovery and development.
Pharmacokinetics and Cellular Transport
Bioavailability and Distribution
Studies in mice have demonstrated that orally administered N-methyltaurine exhibits high bioavailability.[5] At a dose of 0.5 mg/kg body weight, the oral bioavailability of NMT was found to be 96.1% compared to intravenous administration.[5] Following absorption, NMT is distributed to various tissues, including the liver, kidney, heart, brain, and skeletal muscles.[5] Notably, the concentration of NMT in tissues can be 10 to 100 times higher than its serum concentration, suggesting an efficient cellular uptake mechanism.
Cellular Uptake Mechanisms
The cellular uptake of N-methyltaurine is believed to be primarily mediated by the taurine transporter (TauT), encoded by the SLC6A6 gene. This is supported by evidence that NMT inhibits taurine uptake in brain slices, indicating a shared transport mechanism. TauT is a sodium- and chloride-dependent transporter responsible for the cellular accumulation of taurine against its concentration gradient. While direct kinetic parameters for NMT transport are not yet fully elucidated, the high tissue-to-serum concentration ratio of NMT suggests it is an efficient substrate for TauT.
Table 1: Pharmacokinetic Parameters of N-Methyltaurine in Mice
| Parameter | Value | Administration Details | Reference |
| Oral Bioavailability | 96.1% | 0.5 mg/kg p.o. vs. i.v. | [5] |
| Oral Bioavailability | 58% | 5 mg/kg p.o. vs. i.v. | |
| AUC (i.v.) | 54.0 ± 3.6 min·µg/mL | 0.5 mg/kg | |
| AUC (p.o.) | 51.9 ± 4.1 min·µg/mL | 0.5 mg/kg | |
| AUC (p.o.) | 315 ± 27.9 min·µg/mL | 5 mg/kg | [3] |
Biological Significance: Cytoprotection and Anti-Muscle Atrophy Effects
The most well-documented biological effect of N-methyltaurine is its ability to protect cells from stress, particularly its potent anti-atrophic effects on skeletal muscle.[4][5]
Attenuation of Glucocorticoid-Induced Muscle Atrophy
Glucocorticoids, such as dexamethasone, are known to induce skeletal muscle atrophy by increasing protein degradation and decreasing protein synthesis. N-methyltaurine has been shown to effectively counteract these effects both in vitro and in vivo.[5]
-
In Vitro Studies: In cultured C2C12 myotubes, treatment with 20 mM N-methyltaurine prevented the dexamethasone-induced reduction in myotube diameter.[3][5]
-
In Vivo Studies: Oral administration of 0.5% N-methyltaurine in the drinking water of mice attenuated the dexamethasone-induced loss of body weight and the wet weight of the tibial anterior and gastrocnemius muscles.[3][5]
Table 2: Effect of N-Methyltaurine on Dexamethasone-Induced Muscle Atrophy
| Model | Treatment | Key Findings | Reference |
| In Vitro (C2C12 myotubes) | 50 µM Dexamethasone | Significant reduction in myotube diameter | [2] |
| 50 µM Dexamethasone + 20 mM NMT | Prevention of myotube diameter reduction | [5] | |
| In Vivo (Mice) | Dexamethasone (10 mg/kg/day, i.p.) | Decreased body weight and muscle mass | [5] |
| Dexamethasone + 0.5% NMT in drinking water | Attenuated decrease in body weight and muscle mass | [5] |
Proposed Mechanisms of Action
The precise signaling pathways through which N-methyltaurine exerts its cytoprotective and anti-atrophic effects are still under investigation. However, it has been demonstrated that its mechanism is distinct from the inhibition of the major muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1, which are key players in muscle protein degradation.[4][5] This suggests that NMT acts on alternative or parallel pathways to protect muscle cells.
Given its structural similarity to taurine, it is hypothesized that N-methyltaurine may share some of its cytoprotective mechanisms, which include:
-
Osmoregulation: Acting as an organic osmolyte to maintain cell volume and integrity under stress conditions.[1]
-
Antioxidant Properties: While direct radical scavenging activity is debated, taurine is known to bolster endogenous antioxidant defense systems, potentially through the activation of the Nrf2 signaling pathway.[4] NMT may possess similar indirect antioxidant capabilities.
-
Anti-inflammatory Effects: Taurine has well-documented anti-inflammatory properties, and it is plausible that NMT shares this activity.[4]
Caption: Hypothesized cytoprotective pathway of N-Methyltaurine against muscle atrophy.
N-Methyltaurine Derivatives
While research has predominantly focused on N-methyltaurine itself, its derivatives represent a potential area for the development of novel therapeutic agents.
N-Acyl-N-methyltaurines
N-acyl-N-methyltaurines, also known as methyl taurates, are synthesized by the acylation of N-methyltaurine with fatty acids.[6] These derivatives are primarily utilized in the cosmetics and personal care industries as mild anionic surfactants due to their excellent foaming properties and skin compatibility.[6]
Potential Biological Significance of Derivatives
A study on the related N-acyl taurines (NATs), which are not N-methylated, has revealed their role as endogenous lipid messengers that improve glucose homeostasis.[7] This finding suggests that acylation of the amino group of taurine and its derivatives can lead to compounds with significant biological activities. It is plausible that N-acyl-N-methyltaurines could also possess interesting pharmacological properties beyond their surfactant capabilities, warranting further investigation into their potential cytoprotective, metabolic, or anti-inflammatory effects.
Caption: Logical flow from N-methyltaurine to its derivatives with potential applications.
Experimental Protocols
Quantification of N-Methyltaurine in Biological Samples by HPLC
This protocol is adapted from the method described by Nguyen et al. (2020).[3]
-
Sample Preparation:
-
Mix plasma samples with an equal volume of 5% sulfosalicylic acid (SSA) containing 0.1 mM sarcosine as an internal standard.
-
Homogenize tissue samples in 10 volumes of 5% SSA with the internal standard.
-
Centrifuge the samples and filter the supernatant through a 0.45 µm filter.
-
Neutralize the supernatant with NaHCO₃.
-
-
Derivatization:
-
Add an equal volume of o-phthalaldehyde (OPA) reagent to the sample and incubate for 1 minute at room temperature to derivatize primary amines.
-
Add one volume of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reagent and incubate for an additional minute to derivatize the secondary amine of NMT.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.
-
Separate the analytes on a C18 column using a suitable gradient elution.
-
Detect the fluorescent derivatives.
-
Caption: Workflow for the quantification of N-methyltaurine in biological samples.
In Vitro Dexamethasone-Induced Muscle Atrophy Model
This protocol is based on the methodology used in the study of NMT's anti-atrophic effects.[2][3]
-
Cell Culture and Differentiation:
-
Culture C2C12 mouse myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Induce differentiation into myotubes by switching the culture medium to DMEM containing 2% horse serum for 5-7 days.
-
-
Dexamethasone Treatment and NMT Co-incubation:
-
Treat the differentiated myotubes with 50 µM dexamethasone to induce atrophy.
-
For the treatment group, co-incubate the myotubes with 50 µM dexamethasone and 20 mM N-methyltaurine.
-
Incubate the cells for 24 hours.
-
-
Analysis of Myotube Atrophy:
-
Measure the diameter of the myotubes from microscopic images to quantify the extent of atrophy.
-
Further analysis can include protein synthesis assays and gene expression analysis of atrophy-related markers.
-
Conclusion and Future Directions
N-methyltaurine has demonstrated significant potential as a cytoprotective agent, with compelling evidence for its anti-atrophic effects in skeletal muscle. Its high oral bioavailability and efficient cellular uptake make it an attractive candidate for further development as a therapeutic agent for muscle wasting conditions. While its mechanism of action appears to be distinct from the inhibition of key E3 ubiquitin ligases, the precise signaling pathways remain to be fully elucidated. Future research should focus on identifying the molecular targets of N-methyltaurine and delineating the signaling cascades responsible for its protective effects.
Furthermore, the biological significance of N-methyltaurine derivatives is a largely unexplored area. Given the precedent set by N-acyl taurines as bioactive lipid messengers, a systematic investigation into the pharmacological properties of N-acyl-N-methyltaurines and other derivatives is warranted. Such studies could unveil novel therapeutic applications for this versatile class of molecules, expanding their utility beyond their current use as surfactants. The synthesis and screening of a library of N-methyltaurine derivatives for various biological activities could open new avenues in drug discovery for a range of pathological conditions.
References
- 1. Taurine: the appeal of a safe amino acid for skeletal muscle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Methyltaurine - Wikipedia [en.wikipedia.org]
- 7. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Methylamino Ethanesulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of methylamino ethanesulfonic acids, with a primary focus on the most prominent member of this class, N-methyltaurine. It details the initial identification of N-methyltaurine in natural sources and its first chemical synthesis in the late 19th century. This document outlines key experimental protocols for its synthesis, presents its physicochemical properties in a structured format, and explores its known biological activities, particularly its cytoprotective effects against muscle atrophy. Furthermore, this guide delves into the current understanding of the signaling pathways modulated by N-methyltaurine and includes detailed visualizations to aid in comprehension.
Introduction
Methylamino ethanesulfonic acids are a class of organic compounds characterized by a methylamino group attached to an ethanesulfonic acid backbone. The most well-studied compound in this class is 2-(methylamino)ethanesulfonic acid, commonly known as N-methyltaurine.[1] Initially discovered in nature, N-methyltaurine has garnered significant interest due to its diverse applications, ranging from its use as a key component in the synthesis of mild surfactants to its emerging role as a bioactive molecule with therapeutic potential.[1][2] This guide aims to provide a detailed account of the scientific journey of these compounds, from their discovery to our current understanding of their biological functions, to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
History and Discovery
The history of methylamino ethanesulfonic acids is intrinsically linked to the discovery and synthesis of N-methyltaurine.
First Synthesis
The first documented chemical synthesis of N-methyltaurine was reported in 1878 by E. Dittrich.[2] The synthesis involved the reaction of methylamine with the silver salt of 2-chloroethanesulfonic acid.[1] This early work laid the foundation for future investigations into the chemical properties and potential applications of this novel compound.
Natural Occurrence
Decades after its initial synthesis, N-methyltaurine was identified as a naturally occurring compound. It is found in various marine organisms, most notably in red algae , where it is formed through the methylation of taurine.[1][3] Its presence has been confirmed in species such as Liagora distenta, Pterocladia pinnata, Gelidium amansii, and Laurencia intermedia.[3] N-methyltaurine also serves as a dominant osmolyte in vestimentiferan tubeworms found near hydrothermal vents and cold seeps.[4]
Industrial Development
The industrial significance of N-methyltaurine grew with the development of tauride surfactants by I.G. Farben in Germany.[5] These mild anionic surfactants, which are amides formed from N-methyltaurine and long-chain carboxylic acids, proved to be effective cleaning agents with good skin compatibility, leading to their use in textiles and cosmetics.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of methylamino ethanesulfonic acids is crucial for their application in research and development. The properties of N-methyltaurine and its sodium salt are summarized in the tables below.
Table 1: Physicochemical Properties of N-Methyltaurine
| Property | Value | Reference |
| CAS Number | 107-68-6 | [1] |
| Molecular Formula | C₃H₉NO₃S | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| Appearance | White powdery solid | [1] |
| Melting Point | 241-242 °C | [5] |
| Solubility | Freely soluble in water; Insoluble in alcohol and ether | [5] |
Table 2: Physicochemical Properties of Sodium N-methyltaurate
| Property | Value | Reference |
| CAS Number | 4316-74-9 | [5] |
| Molecular Formula | C₃H₈NNaO₃S | [5] |
| Molecular Weight | 161.16 g/mol | [5] |
| Appearance | Available as a 34-36% aqueous solution | [6] |
| Density (of 35% aq. soln) | d⁴²⁵ 1.21 | [5] |
Experimental Protocols for Synthesis
Several methods for the synthesis of N-methyltaurine have been developed since its initial preparation in 1878. The two most common industrial methods are the reaction of sodium isethionate with methylamine and the methylation of taurine or its derivatives.[7]
Synthesis via N-Acylation and Methylation of Taurine
This two-step protocol involves the acylation of taurine followed by methylation and subsequent hydrolysis of the acyl group.
Step 1: Synthesis of Sodium N-Palmitoyl Taurate [7]
-
In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and pH meter, add 150 g (0.25 moles) of a 33% aqueous solution of sodium taurate.
-
Add 80 g of acetone and stir to create a homogeneous mixture.
-
Cool the mixture to below 10°C using an ice bath.
-
Slowly and uniformly add 55 g (0.2 moles) of palmitoyl chloride through the dropping funnel.
-
Simultaneously, add a 50% aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10. The addition should take approximately 1 hour.
-
After the addition is complete, allow the reaction to proceed at 20-30°C for 2 hours, ensuring the pH remains between 9 and 10.
-
Store the resulting white paste in a refrigerator overnight.
-
Filter the solid product, wash with acetone, and dry to obtain white, powdery sodium N-palmitoyl taurate. (Expected yield: ~80%)
Step 2: Methylation of Sodium N-Palmitoyl Taurate and Hydrolysis [7][8]
-
In a 500 mL three-necked flask, dissolve 39 g (0.1 mole) of sodium N-palmitoyl taurate in 150 mL of water.
-
Add 50 mL of 30% sodium hydroxide solution and cool the mixture to below 10°C.
-
Slowly add 15 g (0.12 moles) of dimethyl sulfate dropwise.
-
After the addition, continue the reaction for 1 hour.
-
Acidify the reaction mixture to a pH of 2-3 with sulfuric acid.
-
Filter the precipitated solid, wash it with water, and dry to obtain N-palmitoyl-N-methyltaurine as a white powder. (Expected yield: ~90%)
-
The final step to obtain free N-methyltaurine involves the hydrolysis of the N-palmitoyl group, for example, by heating with a strong acid or base, followed by neutralization and purification.
Synthesis from Sodium Isethionate and Methylamine
This is a common industrial method that involves the reaction of sodium isethionate with methylamine under elevated temperature and pressure.[7][8] While specific, detailed, peer-reviewed protocols are less accessible, patent literature describes this process generally involving heating an aqueous solution of sodium isethionate and methylamine in an autoclave. The reaction conditions, such as temperature (150-300°C) and pressure (10-25 MPa), are critical for achieving high yields (85-95%).[7][8]
Biological Activity and Signaling Pathways
Recent research has highlighted the biological activities of N-methyltaurine, particularly its cytoprotective effects.
Attenuation of Muscle Atrophy
N-methyltaurine has been shown to attenuate glucocorticoid-induced skeletal muscle atrophy.[3] In a study using a mouse model, oral administration of N-methyltaurine partially reversed skeletal muscle atrophy caused by dexamethasone.[3] This protective effect was also observed in vitro in C2C12 myotube cultures.[5]
Table 3: In Vivo Effect of N-Methyltaurine on Dexamethasone-Induced Muscle Atrophy in Mice
| Treatment Group | Change in Body Weight | Tibial Anterior Muscle Weight | Gastrocnemius Muscle Weight | Reference |
| Control | - | - | - | [9] |
| Dexamethasone (Dex) | Decreased | Decreased | Decreased | [9] |
| Dex + 0.5% NMT in drinking water | Attenuated decrease | Attenuated decrease | Attenuated decrease | [9] |
Signaling Pathways
The precise signaling pathways underlying the cytoprotective effects of N-methyltaurine are still under investigation. However, it has been demonstrated that its mechanism of action in preventing muscle atrophy is distinct from some known pathways.
Interestingly, N-methyltaurine does not appear to act by downregulating the muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1, which are key mediators of muscle protein degradation and are typically upregulated during atrophy.[3][5] This suggests that N-methyltaurine's protective effects are not mediated by the inhibition of this major proteolytic pathway.[7]
It is hypothesized that, similar to its parent compound taurine, N-methyltaurine may exert its cytoprotective effects through mechanisms such as:
-
Osmoregulation: Acting as an organic osmolyte to maintain cell volume and integrity under stress conditions.[7]
-
Antioxidant Properties: Potentially bolstering the endogenous antioxidant defense systems.[7]
-
Anti-inflammatory Effects: Possessing anti-inflammatory properties.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methyltaurine - Wikipedia [en.wikipedia.org]
- 3. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN102875422A - New synthesis method of N-acyl-N-methyltaurine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Potential Biological Activities of Sodium 2-(methylamino)ethanesulfonate (N-methyltaurine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine (NMT), is an aminosulfonic acid and a derivative of the ubiquitous taurine.[1] Structurally, it is characterized by a methyl group attached to the amine group of taurine.[2] While taurine is one of the most abundant free amino acids in mammals, involved in a multitude of physiological processes, N-methyltaurine is found naturally in specific organisms like red algae.[1][2] Its sodium salt form is a white, water-soluble, powdery solid.[1]
This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.
Anti-Muscle Atrophy Effects
One of the most significant, experimentally demonstrated biological activities of N-methyltaurine is its protective effect against skeletal muscle atrophy.[3] Studies have shown that NMT can attenuate muscle atrophy induced by glucocorticoids, such as dexamethasone, which are known to cause muscle wasting as a side effect.[3][4]
Quantitative Data
The cytoprotective effects of N-methyltaurine against dexamethasone-induced muscle atrophy have been quantified in both in vitro and in vivo models.[3][4]
Table 1: In Vitro Effect of N-methyltaurine on Dexamethasone-Induced Myotube Atrophy
| Cell Line | Treatment | N-methyltaurine Conc. | Outcome | Reference |
|---|
| C2C12 Myotubes | Dexamethasone (Dex) | 20 mM | Prevented the decline in myotube width induced by Dex. |[3] |
Table 2: In Vivo Effect of N-methyltaurine on Dexamethasone-Induced Muscle Atrophy in Mice
| Animal Model | Administration | N-methyltaurine Dose | Outcome | Reference |
|---|
| Mice | 0.5% NMT in drinking water | Not specified | Attenuated the reduction in muscle mass of the tibial anterior and gastrocnemius muscles caused by dexamethasone. |[3][4] |
Experimental Protocol: In Vitro Muscle Atrophy Assay
The following protocol outlines the methodology used to investigate the anti-atrophic effects of N-methyltaurine on C2C12 myotubes.[2]
-
Cell Culture and Differentiation:
-
C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
To induce differentiation into myotubes, the culture medium is switched to DMEM containing 2% horse serum for one week.[2]
-
-
Treatment:
-
Differentiated myotubes are treated with dexamethasone to induce atrophy.
-
A concurrent treatment group is exposed to both dexamethasone and 20 mM N-methyltaurine.[3]
-
-
Analysis:
-
After a 24-hour treatment period, the width of the myotubes is measured to assess the degree of atrophy.
-
A comparison is made between the control, dexamethasone-only, and dexamethasone with N-methyltaurine groups.[3]
-
Visualization: Experimental Workflow
Role as an Organic Osmolyte
N-methyltaurine has been identified as a dominant organic osmolyte in certain marine invertebrates, particularly vestimentiferan tubeworms living in deep-sea environments like cold hydrocarbon seeps.[5][6] Organic osmolytes are solutes that play a crucial role in regulating cell volume and maintaining cell function in the face of osmotic stress.[5][7] The accumulation of NMT in these organisms suggests it is critical for their survival in high-pressure and chemically unique environments.[6]
Quantitative Data
Table 3: Concentration of N-methyltaurine in Vestimentiferan Tubeworms
| Species | Habitat | N-methyltaurine Conc. (mmol/kg wet wt) | Reference |
|---|---|---|---|
| Lamellibrachia sp. | Cold hydrocarbon seeps (540 m) | 209-252 | [6][7] |
| Lamellibrachia barhami | Bathyal tectonic seeps (1800-2000 m) | 209-252 |[6][7] |
Potential Neuroprotective and Neuromodulatory Roles
While direct research into the neuroprotective effects of N-methyltaurine is limited, its structural similarity to taurine allows for informed hypotheses. Taurine exhibits a wide range of neuroprotective mechanisms in the central nervous system (CNS).[8] It is plausible that N-methyltaurine shares some of these properties.
Potential neuroprotective activities, based on taurine studies, include:
-
Modulation of Neuronal Excitability: Taurine can bind to GABAA and glycine receptors, leading to hyperpolarization of neurons and a decrease in excitability.[9][10]
-
Calcium Homeostasis: Taurine helps maintain calcium homeostasis by inhibiting L-, P/Q-, and N-type voltage-gated calcium channels and preventing Ca2+ influx through NMDA receptors.[8] This action is crucial for preventing glutamate-induced excitotoxicity.[8][10]
-
Osmoregulation and Anti-inflammatory Effects within the CNS.[8]
Visualization: Potential Neuroprotective Signaling Pathway
The following diagram illustrates the proposed mechanism by which taurine (and potentially N-methyltaurine) may protect neurons from glutamate excitotoxicity.
Other Potential Biological Activities
-
Buffering Agent: this compound is utilized in biochemical research as a biological buffer to maintain stable pH in solutions, which is crucial for studies involving enzymes and other pH-sensitive biomolecules.[11]
-
Sperm Motility: N-methyltaurine has been identified as a metabolite that can maintain hamster sperm motility at a minimum effective concentration of 10 μM.[12]
-
Anti-inflammatory Properties: Taurine is known to exert anti-inflammatory effects by reacting with hypochlorous acid (HOCl) at sites of inflammation to produce taurine chloramine (TauCl), a less toxic and anti-inflammatory compound.[13][14] Given its structural similarity, N-methyltaurine may have the potential to undergo similar reactions, though this has not been directly demonstrated.
Conclusion
This compound (N-methyltaurine) is a bioactive compound with demonstrated cytoprotective efficacy, particularly in the context of glucocorticoid-induced muscle atrophy.[3][4] Its established role as a significant organic osmolyte in certain species highlights its importance in cellular volume regulation.[6] While further research is required, its structural relationship to taurine suggests a strong potential for neuroprotective, neuromodulatory, and anti-inflammatory activities.[2][11] For drug development professionals, N-methyltaurine represents a promising candidate for conditions involving muscle wasting, and its other potential biological functions warrant deeper investigation.[2]
References
- 1. N-Methyltaurine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hypotaurine, N-methyltaurine, taurine, and glycine betaine as dominant osmolytes of vestimentiferan tubeworms from hydrothermal vents and cold seeps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.uchicago.edu [journals.uchicago.edu]
- 8. mdpi.com [mdpi.com]
- 9. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship [frontiersin.org]
- 11. Buy this compound | 61791-42-2 [smolecule.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Taurine and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Taurine chloramine produced from taurine under inflammation provides anti-inflammatory and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Thermal Stability of Sodium 2-(methylamino)ethanesulfonate: A Thermogravimetric Analysis Guide
For Immediate Release
This technical guide offers an in-depth exploration of the thermal stability of Sodium 2-(methylamino)ethanesulfonate, a compound of interest in pharmaceutical and chemical research. The following sections detail a standardized, albeit hypothetical, protocol for thermogravimetric analysis (TGA) of this compound, present a plausible dataset, and outline the experimental workflow. This document is intended for researchers, scientists, and drug development professionals seeking to understand the thermal decomposition characteristics of this and similar organic salts.
Disclaimer: The experimental data presented in this guide is hypothetical and intended for illustrative purposes. Currently, there is a lack of publicly available, specific TGA data for this compound. The presented protocol and data are based on established principles of thermogravimetric analysis for organic salts.
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis (TGA) is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, decomposition profile, and composition of materials.[2] By precisely monitoring mass loss, researchers can identify the temperatures at which a substance degrades, providing critical information for drug formulation, storage, and processing.[3]
Hypothetical Experimental Protocol
A detailed methodology for conducting the thermogravimetric analysis of this compound is outlined below. This protocol is designed to ensure reproducibility and accuracy of the results.
2.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of a linear heating rate is required. The instrument should also have a system for controlling the atmosphere around the sample.
2.2. Sample Preparation
A small quantity (5-10 mg) of high-purity, dry this compound powder is accurately weighed and placed in an inert sample pan, typically made of alumina or platinum.
2.3. TGA Parameters
The following experimental parameters are proposed for the analysis:
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 600 °C |
| Atmosphere | Nitrogen (Inert) |
| Flow Rate | 20 mL/min |
| Sample Pan | Alumina |
| Sample Mass | Approximately 5 mg |
Data Presentation: Hypothetical Thermal Decomposition Profile
The following table summarizes the hypothetical quantitative data obtained from the TGA of this compound. The data indicates a multi-stage decomposition process.
| Temperature Range (°C) | Mass Loss (%) | Description of Decomposition Stage |
| 25 - 150 | ~ 1.5% | Initial mass loss attributed to the removal of adsorbed water or volatile impurities. |
| 250 - 350 | ~ 35% | Onset of significant thermal decomposition, likely involving the loss of the methylamino group. |
| 350 - 500 | ~ 40% | Continued degradation of the organic backbone and the sulfonate group. |
| > 500 | - | Formation of a stable inorganic residue. |
| Final Residue at 600 °C | ~ 23.5% | Primarily composed of sodium sulfide or sodium sulfate. |
Mandatory Visualization
4.1. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the thermogravimetric analysis experiment for this compound.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Interpretation of Results
The hypothetical TGA curve would likely show an initial slight mass loss corresponding to the desorption of moisture. The major decomposition events are anticipated to occur in distinct stages. The first significant mass loss, commencing around 250 °C, can be attributed to the cleavage of the less stable organic functionalities. The subsequent mass loss at higher temperatures would correspond to the breakdown of the more thermally robust parts of the molecule, ultimately leaving a stable inorganic residue.
Conclusion
This technical guide provides a comprehensive, though hypothetical, framework for assessing the thermal stability of this compound using thermogravimetric analysis. The detailed experimental protocol, structured data presentation, and clear workflow visualization offer a valuable resource for researchers in the field. The insights gained from such an analysis are critical for understanding the material's behavior at elevated temperatures, informing its handling, storage, and application in various developmental processes. Further experimental studies are warranted to validate the hypothetical data presented herein.
References
Solubility profile of Sodium 2-(methylamino)ethanesulfonate in various solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Sodium 2-(methylamino)ethanesulfonate, also known as Sodium N-methyltaurinate. The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Introduction
This compound (CAS Number: 4316-74-9) is an organic compound characterized by a sulfonic acid group and a methylamino group.[1] This structure contributes to its notable solubility in aqueous solutions and makes it a subject of interest in various scientific fields.[1] It is recognized for its utility as a buffering agent in biochemical assays and cell cultures due to its ability to maintain pH stability.[1] Furthermore, its specific methylation at the amino group is suggested to enhance its solubility and functional properties compared to similar compounds.[1] Understanding the solubility of this compound in a range of solvents is critical for its application in pharmaceutical formulations, material science, and biochemical research.
Quantitative and Qualitative Solubility Data
The solubility of this compound has been characterized in water and a limited number of organic solvents. The available data, both quantitative and qualitative, are summarized in the table below for easy comparison.
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Water | Protic | 410 g/L | 20 |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Sparingly Soluble | Not Specified |
| Methanol | Protic, Alcohol | Slightly Soluble | Not Specified |
Data compiled from available chemical supplier information and safety data sheets.
Experimental Protocol for Solubility Determination
The following is a generalized, robust methodology for determining the equilibrium solubility of a compound like this compound in various solvents. This protocol is adapted from established methods for organic salts.[2][3]
3.1. Materials
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide) of analytical grade
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, gravimetric analysis equipment)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: The vials are to be agitated at a constant temperature for a predetermined period to ensure equilibrium is reached. Preliminary experiments are recommended to determine the optimal equilibration time; stirring for 24 to 72 hours is a common practice.[2][3]
-
Phase Separation: After equilibration, the suspension should be allowed to settle. Subsequently, the samples are centrifuged to separate the solid phase from the saturated solution.
-
Sample Extraction and Dilution: A known volume of the clear supernatant is carefully extracted using a pipette, ensuring no solid particles are transferred. The extracted solution is then filtered through a syringe filter. A precise dilution of the filtrate is prepared using the same solvent to bring the concentration within the working range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in g/L or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
This guide provides the currently available information on the solubility of this compound and a detailed protocol for further experimental determination. For drug development and research applications, it is highly recommended to perform solubility studies in a wider range of pharmaceutically and industrially relevant solvents to build a comprehensive solubility profile.
References
Methodological & Application
Application Notes and Protocols for Sodium 2-(methylamino)ethanesulfonate as a Biological Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine sodium salt, is an aminosulfonic acid derivative with potential applications as a biological buffer. Structurally similar to taurine, it is a zwitterionic compound at physiological pH, characterized by a sulfonic acid group and a secondary amine.[1] Its high water solubility and pKa in the slightly alkaline range make it a candidate for various biochemical and biological research applications where maintaining a stable pH is critical.[1]
This document provides detailed application notes on the physicochemical properties of this compound and protocols for its preparation and use in experimental settings.
Physicochemical Properties and Buffering Capacity
The utility of a compound as a biological buffer is primarily determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. For this compound, the pKa of the secondary amine group is approximately 8.66 at 20°C.[1][2] This property dictates its optimal buffering range.
Key Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [3] |
| Synonyms | N-Methyltaurine sodium salt | [2] |
| Molecular Formula | C₃H₈NNaO₃S | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| pKa (20°C) | ~8.66 | [1][2] |
| Optimal Buffering Range | pH 7.7 - 9.7 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility in Water | Highly soluble | [1] |
Temperature Dependence of pKa: The pKa of buffers containing amino groups is known to be temperature-dependent, typically decreasing as the temperature increases.[4][5] For taurine, a structurally similar compound, the pKa drops from 9.0 at 25°C to 8.6 at 37°C.[6] It is therefore crucial to adjust the pH of the this compound buffer at the temperature at which the experiment will be conducted.
Metal Ion Chelation: While sulfonic acid-based buffers like MES are known for their negligible binding of metal ions, the potential for this compound to chelate divalent cations has not been extensively studied.[7] Some buffers can interact with ions like Ca²⁺ and Mg²⁺, potentially leading to precipitation or inhibition of metalloenzymes.[8] If high concentrations of divalent cations are present in the experimental system, the potential for interaction should be considered.
Comparison with Other Biological Buffers
This compound offers a buffering alternative in the alkaline range currently dominated by buffers like Tris and Borate.
| Parameter | This compound | Tris | Borate |
| pKa (at 25°C) | ~8.8 (estimated) | 8.07 | 9.24 (pKa2 of boric acid) |
| Useful pH Range | ~7.8 - 9.8 | 7.1 - 9.1 | 8.0 - 10.0 |
| ΔpKa/°C | Not determined, but expected to be negative | -0.025 to -0.03 | -0.008 |
| Metal Ion Binding | Not well-characterized, potentially low | Can chelate metal ions | Forms complexes with diols, including many biological molecules |
| Advantages | Zwitterionic, highly soluble, likely chemically stable | Well-characterized, widely used, low cost | Isotonic, bactericidal effect |
| Limitations | Limited empirical data, unknown metal chelation | Temperature-sensitive pKa, reactive primary amine, can be toxic to some cells | Can inhibit enzymes and form complexes with biological molecules |
Experimental Protocols
Preparation of 1 M this compound Stock Solution (pH 8.5)
Materials:
-
This compound (MW: 161.16 g/mol )
-
High-purity deionized water (dH₂O)
-
Concentrated sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
Calibrated pH meter
-
1 L volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 161.16 g of this compound powder.
-
Add the powder to a 1 L volumetric flask containing approximately 800 mL of dH₂O.
-
Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.
-
Carefully adjust the pH of the solution to 8.5 using concentrated NaOH or HCl. Monitor the pH continuously with the pH meter.
-
Once the desired pH is reached and stable, add dH₂O to bring the final volume to 1 L.
-
For sterile applications, the buffer solution can be sterilized by autoclaving or by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C.
General Protocol for Use in an Enzyme Kinetics Assay
This protocol provides a general framework for using this compound buffer in a typical enzyme kinetics assay, such as for a protein kinase.
Materials:
-
1 M this compound stock solution (pH adjusted to the optimal pH for the enzyme)
-
Enzyme stock solution
-
Substrate stock solution
-
ATP stock solution
-
Other necessary co-factors (e.g., MgCl₂)
-
High-purity deionized water (dH₂O)
-
Spectrophotometer, luminometer, or other appropriate detection instrument
Procedure:
-
Prepare the Working Buffer: Dilute the 1 M this compound stock solution to the desired final concentration (typically 20-100 mM) with dH₂O. For example, to prepare 100 mL of 50 mM buffer, mix 5 mL of the 1 M stock solution with 95 mL of dH₂O.
-
Prepare the Reaction Mixture: In a suitable reaction vessel (e.g., a microplate well or cuvette), combine the working buffer, substrate solution, ATP, and any other necessary co-factors. The final volume and concentrations should be optimized for the specific assay.
-
Equilibrate the Reaction Mixture: Incubate the reaction mixture at the desired assay temperature for several minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add the enzyme stock solution to the reaction mixture to start the reaction. Mix gently but thoroughly.
-
Monitor the Reaction: Immediately begin monitoring the reaction progress using the appropriate detection method (e.g., measuring absorbance, fluorescence, or luminescence over time).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the reaction progress curve.
Visualizations
Experimental Workflow for Buffer Preparation and Use in a Kinase Assay
Caption: Workflow for preparing and using this compound buffer.
Hypothetical Signaling Pathway Application: Generic Kinase Cascade
Many cellular signaling pathways, such as kinase cascades, are active in pH environments that can be stabilized by a buffer with a pKa in the range of this compound.[1]
Caption: A generic kinase signaling pathway suitable for in vitro study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 61791-42-2 [smolecule.com]
- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Methyltaurine Sodium Salt in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyltaurine (NMT), a naturally occurring aminosulfonic acid derived from taurine, is gaining significant interest in cellular research and drug development for its potential cytoprotective properties.[1][2][3] Found in organisms like red algae, NMT and its sodium salt are being investigated for their roles in osmoregulation, antioxidant defense, and attenuation of cellular stress.[1][2][3] These application notes provide a comprehensive overview of the current understanding of N-methyltaurine sodium salt's use in cell culture, detailed protocols for its application, and a summary of its effects on various cellular parameters.
Key Applications in Cell Culture
N-Methyltaurine sodium salt has demonstrated significant potential in several areas of cell-based research:
-
Cytoprotection: A primary application of N-methyltaurine sodium salt is in protecting cells from various stressors. It has been shown to be particularly effective in mitigating glucocorticoid-induced muscle atrophy in C2C12 myotubes.[2][3] Its cytoprotective effects are believed to stem from its role as an organic osmolyte, helping to maintain cell volume and integrity, and through its indirect antioxidant properties.[1][4]
-
Modulation of Oxidative Stress: While direct evidence is still emerging, it is hypothesized that N-methyltaurine, similar to its parent compound taurine, can bolster the cell's endogenous antioxidant defense systems.[1][5] This may involve the upregulation of antioxidant enzymes, thereby protecting cells from damage induced by reactive oxygen species (ROS).[5][6]
-
Investigation of Cellular Signaling: N-methyltaurine provides a tool for studying specific cellular signaling pathways. For instance, its ability to prevent muscle atrophy without inhibiting key ubiquitin ligases suggests it acts through alternative protective mechanisms.[2][3] The study of its effects can help to elucidate novel pathways involved in cellular homeostasis and stress response.
Data Presentation
Table 1: Effect of N-Methyltaurine (N-MT) on Cell Viability
| Cell Line | Compound | Concentration | Incubation Time | Cell Viability (%) | Reference |
| Huh-7 (Hepatocellular Carcinoma) | N-MT | 25 µg/mL | 24h | ~80% | [1] |
| 50 µg/mL | 24h | ~60% | [1] | ||
| 100 µg/mL | 24h | ~40% | [1] | ||
| 25 µg/mL | 48h | ~65% | [1] | ||
| 50 µg/mL | 48h | ~45% | [1] | ||
| 100 µg/mL | 48h | ~30% | [1] | ||
| HepG2 (Hepatocellular Carcinoma) | N-MT | 25 µg/mL | 24h | ~85% | [1] |
| 50 µg/mL | 24h | ~70% | [1] | ||
| 100 µg/mL | 24h | ~50% | [1] | ||
| 25 µg/mL | 48h | ~75% | [1] | ||
| 50 µg/mL | 48h | ~55% | [1] | ||
| 100 µg/mL | 48h | ~35% | [1] | ||
| HDF (Human Dermal Fibroblasts) | N-MT | 25 µg/mL | 24h | No significant change | [1] |
| 50 µg/mL | 24h | No significant change | [1] | ||
| 100 µg/mL | 24h | No significant change | [1] | ||
| 25 µg/mL | 48h | No significant change | [1] | ||
| 50 µg/mL | 48h | No significant change | [1] | ||
| 100 µg/mL | 48h | No significant change | [1] |
Table 2: Experimentally Used Concentrations of N-Methyltaurine and Taurine for Cytoprotection
| Compound | Cell Line/Model | Application | Effective Concentration | Reference |
| N-Methyltaurine | C2C12 Myotubes | Attenuation of Dexamethasone-Induced Atrophy | 20 mM | [2][3][7] |
| N-Methyltaurine | Hamster Sperm | Motility Maintenance | 10 µM (minimum) | [8] |
| Taurine | Bovine Mammary Epithelial Cells | Protection against Heat Stress | 10 mM, 50 mM, 100 mM | [9] |
| Taurine | Porcine Renal Epithelial Cells | Protection against Catecholamine-Induced Cytotoxicity | 10 mM, 20 mM | [10] |
| Taurine | UMR-106 Osteoblast-like Cells | Protection against H₂O₂-Induced Oxidative Stress | Up to 100 mM | [6] |
| Taurine | SH-SY5Y Neuroblastoma Cells | Neuroprotection against Oxidative Stress | 0.5 mg/mL | [11] |
Experimental Protocols
Protocol 1: Preparation of N-Methyltaurine Sodium Salt Stock Solution for Cell Culture
N-Methyltaurine sodium salt is readily soluble in water.[12] Commercial preparations may be available as an aqueous solution.[13]
-
Materials:
-
N-Methyltaurine sodium salt (powder or aqueous solution)
-
Cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
If using powder: Weigh the desired amount of N-methyltaurine sodium salt powder in a sterile conical tube. Add the appropriate volume of cell culture grade water or PBS to achieve the desired stock concentration (e.g., 1 M). Mix by vortexing until fully dissolved.
-
If using a pre-made aqueous solution: Dilute the solution with cell culture grade water or PBS to the desired stock concentration.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term use, a 4°C storage may be appropriate.[8]
-
Protocol 2: General Protocol for Assessing the Cytoprotective Effects of N-Methyltaurine Sodium Salt
This protocol provides a framework for evaluating the ability of N-methyltaurine sodium salt to protect cells from a cytotoxic agent (e.g., hydrogen peroxide, dexamethasone).
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
N-Methyltaurine sodium salt stock solution (sterile)
-
Cytotoxic agent (e.g., hydrogen peroxide)
-
96-well cell culture plates
-
MTT reagent or other viability assay kit
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Pre-treatment (Optional but Recommended): Remove the culture medium and add fresh medium containing various concentrations of N-methyltaurine sodium salt (e.g., a dose range from 1 µM to 20 mM). Incubate for a specific period (e.g., 2-24 hours). Include a vehicle control (medium without N-methyltaurine).
-
Induction of Cytotoxicity: After the pre-treatment period, add the cytotoxic agent to the wells (with and without N-methyltaurine) at a pre-determined toxic concentration. For some experimental designs, the N-methyltaurine and cytotoxic agent can be added simultaneously.[2][3]
-
Incubation: Incubate the cells for a duration appropriate for the chosen cytotoxic agent to induce cell death (e.g., 24 hours).
-
Assessment of Cell Viability: Following incubation, perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.[14]
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the untreated control.
-
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol is to determine if the cytoprotective effect of N-methyltaurine sodium salt involves the inhibition of apoptosis.
-
Materials:
-
Cultured cells treated as described in Protocol 2
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI according to the kit's protocol.[15][16][17]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[15][16][17]
-
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway for N-Methyltaurine's cytoprotective effects.
Caption: Experimental workflow for assessing cytoprotection.
Caption: Workflow for apoptosis detection by flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytoprotective Effect of Taurine against Hydrogen Peroxide-Induced Oxidative Stress in UMR-106 Cells through the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytoprotective Effects of Taurine on Heat-Induced Bovine Mammary Epithelial Cells In Vitro [mdpi.com]
- 10. Cytoprotective role of taurine in a renal epithelial cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. N-METHYLTAURINE SODIUM SALT Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. N-Methyltaurine sodium salt, 60% aqueous solution | 4316-74-9 | W-106242 [biosynth.com]
- 14. mesgenbio.com [mesgenbio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biologi.ub.ac.id [biologi.ub.ac.id]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application of Sodium 2-(methylamino)ethanesulfonate in enzyme kinetics studies.
Application of Sodium 2-(methylamino)ethanesulfonate in Enzyme Kinetics Studies
Introduction
This compound, also known as Sodium N-methyltaurine, is the sodium salt of N-methyltaurine, a naturally occurring aminosulfonic acid found in red algae.[1] While its primary applications have been in the manufacturing of mild anionic surfactants and in various biological studies, including sperm cryopreservation and its effects on oxidative damage, its utility extends to the field of enzyme kinetics.[2][3] This compound can serve as a substrate for specific enzymes, making it a valuable tool for researchers studying enzyme mechanisms, specificity, and inhibition.
This document provides detailed application notes and protocols for the use of this compound in enzyme kinetics studies, with a focus on (N-methyl)taurine Dehydrogenase as a primary example. These guidelines are intended for researchers, scientists, and professionals in drug development.
Application Notes
This compound is particularly relevant for studying enzymes that recognize and metabolize N-methylated amino acids or their analogs. A key example is (N-methyl)taurine Dehydrogenase (TDH-NMT), an enzyme found in bacteria such as Alcaligenes faecalis, which catalyzes the initial step in the degradation of N-methyltaurine.[4] The study of such enzymes is crucial for understanding microbial metabolism and has potential applications in bioremediation and biocatalysis.
The enzymatic reaction catalyzed by (N-methyl)taurine Dehydrogenase involves the conversion of N-methyltaurine to sulfoacetaldehyde and methylamine.[4] Kinetic analysis of this reaction can provide valuable insights into the enzyme's catalytic efficiency (kcat/Km), substrate affinity (Km), and maximum reaction velocity (Vmax). Furthermore, this compound can be used in comparative studies to probe the substrate specificity of related enzymes like Taurine Dehydrogenase (TDH) and Taurine:pyruvate Aminotransferase (Tpa).[4]
Key Areas of Application:
-
Substrate Specificity Studies: Determining the preference of an enzyme for N-methylated versus non-methylated substrates (e.g., N-methyltaurine vs. taurine).
-
Enzyme Characterization: Elucidating the kinetic parameters (Km, Vmax, kcat) of novel or existing enzymes that act on aminosulfonic acids.
-
Inhibitor Screening: Using this compound as a substrate in assays designed to identify and characterize inhibitors of enzymes like (N-methyl)taurine Dehydrogenase.
-
Biochemical Assay Development: Establishing robust and reproducible assays for quantifying the activity of specific dehydrogenases or aminotransferases.
Quantitative Data Summary
The following table summarizes hypothetical kinetic parameters for enzymes that could potentially utilize this compound (N-methyltaurine) as a substrate. This data is illustrative and serves as a template for presenting experimental findings.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference Substrate | Reference kcat/Km (M⁻¹s⁻¹) |
| (N-methyl)taurine Dehydrogenase | N-methyltaurine | 0.5 | 15.0 | 12.5 | 2.5 x 10⁴ | Taurine | 1.2 x 10³ |
| Taurine Dehydrogenase | N-methyltaurine | 12.0 | 2.1 | 1.8 | 1.5 x 10² | Taurine | 8.0 x 10⁴ |
| Sarcosine Oxidase | Sarcosine | 1.2 | 25.0 | 21.0 | 1.75 x 10⁴ | Glycine | Not a substrate |
Note: The values presented in this table are for illustrative purposes and should be determined experimentally for each specific enzyme and set of reaction conditions.
Experimental Protocols
This section provides detailed protocols for key experiments in the study of enzyme kinetics using this compound.
Protocol 1: Enzyme Activity Assay for (N-methyl)taurine Dehydrogenase
This protocol describes a spectrophotometric assay to determine the activity of (N-methyl)taurine Dehydrogenase by monitoring the reduction of an artificial electron acceptor, 2,6-Dichlorophenolindophenol (DCPIP).
Materials:
-
This compound (Substrate)
-
Purified (N-methyl)taurine Dehydrogenase
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Spectrophotometer capable of reading at 600 nm
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound (100 mM) in deionized water.
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
1 mM DCPIP
-
0.2 mM PMS
-
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 30°C).
-
Add the enzyme solution to the reaction mixture to a final concentration that yields a linear reaction rate.
-
Initiate the reaction by adding varying concentrations of this compound (e.g., 0.1 mM to 10 mM).
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at pH 7.5).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Determination of Substrate Specificity
This protocol is used to compare the activity of an enzyme with this compound against other potential substrates.
Materials:
-
Same materials as in Protocol 1.
-
A panel of potential substrates (e.g., taurine, glycine, sarcosine) prepared at the same concentration as this compound.
Procedure:
-
Perform the enzyme activity assay as described in Protocol 1 using a fixed, saturating concentration of this compound to establish a baseline activity (100%).
-
Replace this compound with each of the other potential substrates at the same concentration.
-
Measure the initial reaction velocity for each substrate.
-
Express the activity for each substrate as a percentage of the activity observed with this compound.
-
Tabulate the results to compare the relative substrate specificity of the enzyme.
Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates the degradation pathway of N-methyltaurine in Alcaligenes faecalis, which is initiated by the enzyme (N-methyl)taurine Dehydrogenase.
Caption: Degradation pathway of N-methyltaurine.
Experimental Workflow
The diagram below outlines a general experimental workflow for characterizing an enzyme that utilizes this compound as a substrate.
Caption: Workflow for enzyme kinetics studies.
Conclusion
This compound is a useful substrate for the kinetic characterization of enzymes involved in the metabolism of N-methylated compounds. The protocols and data presentation formats provided herein offer a framework for conducting and reporting such studies. The investigation of enzymes that process this substrate can lead to a deeper understanding of microbial physiology and may pave the way for novel biotechnological applications. Researchers are encouraged to adapt these general protocols to their specific enzyme of interest and experimental conditions.
References
High-performance liquid chromatography (HPLC) method for Sodium 2-(methylamino)ethanesulfonate analysis.
An HPLC method for the analysis of Sodium 2-(methylamino)ethanesulfonate, a highly polar compound, presents a significant analytical challenge due to its limited hydrophobicity and lack of a strong native chromophore.[1] To address this, a common approach involves pre-column derivatization to enhance its detectability and retention on reversed-phase columns.[1]
This application note details a robust HPLC method for the quantitative analysis of this compound, focusing on a pre-column derivatization strategy using 2,4-Dinitrofluorobenzene (DNFB), which reacts with secondary amines to form UV-active derivatives.[1]
Chromatographic Conditions
A reversed-phase HPLC (RP-HPLC) method is employed for the separation and quantification of the derivatized this compound. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Sodium Acetate Buffer (pH 4.5)[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detector | UV-Vis Detector at 360 nm (for DNFB derivative) |
| Injection Volume | 20 µL |
Experimental Protocols
Reagent and Standard Preparation
-
Mobile Phase A (20 mM Sodium Acetate Buffer, pH 4.5): Dissolve 1.64 g of anhydrous sodium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of deionized water.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Derivatization
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range.
-
Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 1 mL of 1 M sodium bicarbonate buffer (pH 9.0).
-
Add 2 mL of 10 mg/mL 2,4-Dinitrofluorobenzene (DNFB) in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
After incubation, cool the mixture to room temperature.
-
Add 1 mL of 1 M HCl to stop the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Data Presentation
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy and Precision
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Recovery (%) | RSD (%) |
| Low QC | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] |
Method Validation
This HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development and validation.
References
Application Notes and Protocols for Sodium 2-(methylamino)ethanesulfonate in Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine, is a zwitterionic aminosulfonic acid.[1] With a pKa of approximately 8.66, it is a potential candidate for use as a buffering agent in various biochemical assays that require a stable pH in the slightly alkaline range.[1] Its structural similarity to glycine and taurine, compounds already utilized in electrophoresis buffers, suggests its suitability as a component in running buffers for both protein and nucleic acid gel electrophoresis.
These application notes provide a comprehensive overview of the potential use of this compound as a trailing ion in electrophoresis running buffers, offering a hypothetical protocol for its evaluation against the standard Tris-Glycine buffer system. The use of its parent compound, taurine, has been shown to provide excellent resolution for small proteins and peptides, suggesting that N-methyltaurine may offer similar or enhanced performance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₃H₈NNaO₃S |
| Molecular Weight | 161.16 g/mol |
| pKa (of the secondary amine) | ~8.66 |
| Appearance | White to off-white crystalline powder |
| Solubility in Water | Highly soluble |
Proposed Application: A Novel Tris-Based Running Buffer
We propose the substitution of glycine with this compound in the standard Laemmli buffer system for SDS-PAGE. The rationale is based on the successful use of taurine as a trailing ion, which has been reported to reduce run times and power consumption while maintaining high resolution.
Hypothetical Buffer Formulation: Tris-N-Methyltaurine-SDS (10x Stock Solution)
| Component | Concentration (10x) | Amount per 1 Liter |
| Tris Base | 250 mM | 30.3 g |
| This compound | 1.92 M | 309.4 g |
| Sodium Dodecyl Sulfate (SDS) | 1% (w/v) | 10 g |
| Deionized Water | - | to 1 L |
Note: The pH of the 10x stock solution should be approximately 8.6 without adjustment.
Experimental Protocols: Evaluating the Performance of Tris-N-Methyltaurine-SDS Buffer
To validate the efficacy of the proposed Tris-N-Methyltaurine-SDS buffer, a direct comparison with the conventional Tris-Glycine-SDS buffer is recommended. The following protocols outline the methodology for this comparative analysis for both protein (SDS-PAGE) and DNA (Agarose Gel) electrophoresis.
Protocol 1: Comparative SDS-PAGE of a Standard Protein Ladder
Objective: To compare the resolution, migration pattern, and run time of a standard protein ladder in Tris-N-Methyltaurine-SDS buffer versus Tris-Glycine-SDS buffer.
Materials:
-
Protein Ladder: Prestained or unstained broad-range protein ladder (e.g., 10-250 kDa).[2][3][4][5][6]
-
Acrylamide/Bis-acrylamide solution
-
TEMED and Ammonium Persulfate (APS)
-
1.5 M Tris-HCl, pH 8.8
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) SDS
-
2x Laemmli Sample Buffer
-
10x Tris-N-Methyltaurine-SDS Running Buffer (hypothetical)
-
Coomassie Brilliant Blue or other protein stain
-
Electrophoresis apparatus and power supply
Methodology:
-
Gel Casting:
-
Cast two identical 12% polyacrylamide separating gels with a 4% stacking gel.
-
-
Buffer Preparation:
-
Prepare 1x working solutions of both Tris-Glycine-SDS and Tris-N-Methyltaurine-SDS running buffers from the 10x stocks.
-
-
Sample Preparation:
-
Prepare aliquots of the protein ladder by diluting with 2x Laemmli sample buffer according to the manufacturer's instructions. Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Assemble two electrophoresis units, one for each buffer system.
-
Fill the inner and outer chambers with the respective 1x running buffers.
-
Load equal amounts of the prepared protein ladder into the wells of each gel.
-
Run the gels at a constant voltage (e.g., 150V).
-
Monitor the migration of the dye front and stop the electrophoresis when it reaches the bottom of the gel. Record the total run time.
-
-
Staining and Destaining:
-
For unstained ladders, stain the gels with Coomassie Brilliant Blue and subsequently destain until the protein bands are clearly visible against a clear background.
-
-
Data Analysis:
Protocol 2: Comparative Agarose Gel Electrophoresis of a DNA Ladder
Objective: To evaluate the performance of a Tris-N-Methyltaurine based buffer for the separation of DNA fragments in an agarose gel.
Materials:
-
DNA Ladder: A standard DNA ladder (e.g., 1 kb or 100 bp ladder).[18][19][20][21]
-
Agarose
-
10x Tris-Glycine Running Buffer (non-SDS)
-
10x Tris-N-Methyltaurine Running Buffer (non-SDS, hypothetical)
-
DNA loading dye (6x)
-
Ethidium bromide or other DNA stain
-
Electrophoresis apparatus and power supply
Methodology:
-
Gel Preparation:
-
Prepare two identical 1% agarose gels using 1x Tris-Glycine and 1x Tris-N-Methyltaurine running buffers, respectively.
-
Incorporate the DNA stain into the molten agarose before casting.
-
-
Sample Preparation:
-
Mix the DNA ladder with the 6x loading dye according to the manufacturer's protocol.
-
-
Electrophoresis:
-
Place the gels in the electrophoresis tanks and fill with the corresponding 1x running buffer until the gel is submerged.
-
Load equal amounts of the prepared DNA ladder into the wells of each gel.
-
Run the gels at a constant voltage (e.g., 100V).
-
Monitor the migration of the dye front and stop the electrophoresis when the dye has migrated approximately two-thirds of the gel length. Record the total run time.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator.
-
Measure the migration distance of each DNA band.
-
Evaluate the resolution between the bands.
-
Data Presentation: Expected Comparative Results
The following tables summarize the expected outcomes from the comparative experiments.
Table 1: SDS-PAGE Performance Comparison
| Parameter | Tris-Glycine-SDS (Control) | Tris-N-Methyltaurine-SDS (Expected) |
| Run Time (at 150V) | ~60-75 minutes | Potentially shorter (~50-65 minutes) |
| Resolution (Low MW <30 kDa) | Good | Potentially enhanced |
| Resolution (High MW >100 kDa) | Standard | Comparable to control |
| Heat Generation | Moderate | Potentially lower |
| Band Sharpness | Good | Comparable or improved |
Table 2: Agarose Gel Electrophoresis Performance Comparison
| Parameter | Tris-Glycine (Control) | Tris-N-Methyltaurine (Expected) |
| Run Time (at 100V) | ~45-60 minutes | Potentially shorter (~40-55 minutes) |
| Resolution of Small Fragments (<500 bp) | Good | Comparable to control |
| Resolution of Large Fragments (>5 kb) | Standard | Comparable to control |
| Band Diffusion | Minimal | Potentially reduced |
Visualizations
Caption: Workflow for evaluating a novel electrophoresis buffer.
Conclusion
This compound presents a promising, yet underexplored, alternative to glycine in electrophoresis running buffers. Its physicochemical properties and the performance of the related compound, taurine, suggest potential advantages in terms of run time and resolution, particularly for smaller proteins. The protocols outlined above provide a robust framework for researchers to systematically evaluate and validate the use of this compound in their specific applications. Successful validation could lead to the adoption of a novel, efficient, and effective component for routine protein and nucleic acid electrophoresis.
References
- 1. DNA Ladders | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Protein Standards & Ladders | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Protein Molecular Weight Markers | Fisher Scientific [fishersci.com]
- 6. biocompare.com [biocompare.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. SDS-PAGE SDS Running Buffer (10x) [novoprolabs.com]
- 10. ericklein.camden.rutgers.edu [ericklein.camden.rutgers.edu]
- 11. usbio.net [usbio.net]
- 12. quora.com [quora.com]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. How to Manage Heat Production During Gel Electrophoresis? [eureka.patsnap.com]
- 17. app-therm.com [app-therm.com]
- 18. microbenotes.com [microbenotes.com]
- 19. DNA Ladders | Biomol GmbH - Life Science Shop [biomol.com]
- 20. DNA Ladders | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Straightforward Procedure for Laboratory Production of DNA Ladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Role of N--methyltaurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyltaurine, an amino acid found in red algae, and its derivatives are emerging as a class of compounds with significant therapeutic potential.[1] Building upon the well-documented neuroprotective properties of the parent molecule, taurine, researchers are now exploring how modifications to the N-methyltaurine structure can enhance its efficacy in combating neurodegenerative diseases.[2][3][4][5][6] Taurine itself has been shown to protect neurons from glutamate-induced excitotoxicity, oxidative stress, and apoptosis.[2][3][7] This document provides a comprehensive overview of the current landscape of N-methyltaurine derivatives in neuroprotective assays, including detailed experimental protocols and a summary of available quantitative data. While direct research on a wide array of N-methyltaurine derivatives is still in its early stages, this guide extrapolates from the robust data on taurine and its closely related analogues, such as homotaurine and magnesium acetyltaurate, to provide a foundational resource for screening and characterizing novel N-methyltaurine-based neuroprotective agents.
Data Presentation: Efficacy of Taurine Derivatives in Neuroprotective Assays
The following table summarizes quantitative data from studies on N-methyltaurine and other relevant taurine derivatives, providing insights into their potential neuroprotective effects.
| Compound | Assay/Model | Key Findings | Reference |
| N-methyltaurine | Dexamethasone-induced muscle atrophy in C2C12 myotubes | Prevented the reduction in myotube width at a concentration of 20 mM. | [8] |
| In vivo mouse model of dexamethasone-induced muscle atrophy | 0.5% N-methyltaurine in drinking water attenuated the loss of muscle mass. | [8] | |
| Homotaurine (Tramiprosate) | In vitro Aβ aggregation assays | Binds to soluble amyloid-β, stabilizing Aβ42 monomers and inhibiting oligomeric and fibrillar aggregation.[9][10] | [9][10][11][12] |
| Phase 3 clinical trials in Alzheimer's disease | Showed cognitive benefit in a sub-group of ApoE4 homozygotes.[9] | [9][13] | |
| Organotypic hippocampal slice cultures with Aβ42 | Decreased Aβ42-induced cellular mortality.[10] | [10] | |
| Magnesium Acetyltaurate (MgAT) | NMDA-induced excitotoxicity in rat retina | Pretreatment with 320 nmol MgAT was more effective than co- or post-treatment in preventing retinal and optic nerve damage.[14][15] | [14][15][16] |
| NMDA-induced excitotoxicity in rat retina | A 2.00-fold reduction in nNOS expression was observed in the MgAT pretreatment group compared to the NMDA-treated group.[16] | [16] | |
| In vivo APP/PS1 mouse model of Alzheimer's disease | Oral administration of 700 mg/kg/day for 24 days significantly improved long-term potentiation.[17] | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the screening of N-methyltaurine derivatives for neuroprotective activity.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)
-
96-well cell culture plates
-
Complete cell culture medium
-
N-methyltaurine derivative stock solution
-
Neurotoxic agent (e.g., glutamate, H₂O₂, 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the N-methyltaurine derivative for 1-2 hours.
-
Induce neurotoxicity by adding the chosen neurotoxic agent to the wells (except for the control group) and incubate for the desired period (e.g., 24 hours).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours, allowing for the formation of formazan crystals.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Neuronal cell line and culture reagents as in the MTT assay
-
LDH assay kit (commercially available)
-
96-well plate
-
Plate reader
Procedure:
-
Follow steps 1-3 of the MTT assay protocol to treat the cells.
-
After the incubation period with the neurotoxin, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture containing a substrate and a catalyst.
-
Incubate the mixture at room temperature for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as DCFH-DA, to measure the levels of intracellular ROS.
Materials:
-
Neuronal cell line and culture reagents
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Neurotoxic agent that induces oxidative stress (e.g., H₂O₂)
-
Black 96-well plate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere.
-
Pre-treat cells with N-methyltaurine derivatives.
-
Remove the medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add the neurotoxic agent to induce ROS production.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Monitor the fluorescence at different time points to observe the kinetics of ROS production.
Apoptosis Detection: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Neuronal cell line and culture reagents
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Cell lysis buffer
-
Microcentrifuge
-
Plate reader
Procedure:
-
Seed cells in a suitable culture dish (e.g., 6-well plate) and treat with N-methyltaurine derivatives and a pro-apoptotic stimulus (e.g., staurosporine or the relevant neurotoxin).
-
After treatment, harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Follow the caspase-3 assay kit protocol, which typically involves adding a specific caspase-3 substrate to the protein lysate.
-
Incubate the reaction mixture as instructed.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the caspase-3 activity and normalize it to the protein concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Hypothesized Neuroprotective Signaling Pathways of N-methyltaurine Derivatives
The neuroprotective mechanisms of N-methyltaurine derivatives are thought to mirror those of taurine, focusing on the mitigation of excitotoxicity, oxidative stress, and apoptosis.
Caption: Hypothesized neuroprotective pathways of N-methyltaurine derivatives.
General Experimental Workflow for Screening N-methyltaurine Derivatives
This workflow outlines a logical progression from the synthesis of novel N-methyltaurine derivatives to their evaluation in neuroprotective assays.
Caption: Experimental workflow for neuroprotective screening.
References
- 1. N-Methyltaurine - Wikipedia [en.wikipedia.org]
- 2. Emergence of taurine as a therapeutic agent for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exploring Taurine's Potential in Alzheimer’s Treatment: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taurine Neuroprotection and Neurogenesis Effect in Chronic Ethanol-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of neuroprotective function of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The potential protective effect of tramiprosate (homotaurine) against Alzheimer's disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Magnesium Acetyltaurate Against NMDA-Induced Excitotoxicity in Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protective effect of magnesium acetyltaurate and taurine against NMDA-induced retinal damage involves reduced nitrosative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of oral administration of Magnesium N-Acetyltaurinate on synaptic plasticity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Pharmaceuticals with Sodium 2-(methylamino)ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-(methylamino)ethanesulfonate, also known as Sodium N-methyltaurinate, is a versatile compound with a favorable safety profile, making it an attractive ingredient for topical pharmaceutical formulations.[1][2] Primarily recognized for its properties as a mild anionic surfactant, it is increasingly being explored for its potential therapeutic benefits, including anti-inflammatory and antioxidant effects on the skin.[3] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of topical pharmaceuticals containing this compound.
These guidelines are intended to support researchers, scientists, and drug development professionals in harnessing the potential of this compound in the development of novel dermatological products. The protocols provided herein are based on established methodologies and best practices in topical pharmaceutical development.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for successful formulation development.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | Sodium N-methyltaurinate, Methyltaurine sodium salt | [4] |
| CAS Number | 4316-74-9 | [4] |
| Molecular Formula | C₃H₈NNaO₃S | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| Appearance | White to off-white powder or colorless to yellowish liquid (in aqueous solution) | |
| Solubility | Readily soluble in water | [5] |
Proposed Mechanism of Action in Topical Applications
While primarily used as a surfactant, emerging evidence suggests that Sodium N-methyltaurinate may possess inherent anti-inflammatory and antioxidant properties beneficial for skin health.[3] The precise mechanisms are still under investigation, but a plausible signaling pathway is proposed below.
Potential Anti-inflammatory and Antioxidant Signaling Pathway
Formulation Protocol: Oil-in-Water (O/W) Cream
This protocol outlines the preparation of a 100g batch of a 2% this compound oil-in-water cream.
Formulation Components
| Phase | Ingredient | Function | % (w/w) |
| A (Oil Phase) | Cetearyl Alcohol | Thickener, Emollient | 8.00 |
| Glyceryl Stearate | Emulsifier | 4.00 | |
| Caprylic/Capric Triglyceride | Emollient | 10.00 | |
| Dimethicone | Occlusive, Emollient | 1.00 | |
| B (Water Phase) | Purified Water | Vehicle | 71.80 |
| This compound | Active/Surfactant | 2.00 | |
| Glycerin | Humectant | 3.00 | |
| Xanthan Gum | Stabilizer | 0.20 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
Equipment
-
Two heat-resistant glass beakers (250 mL)
-
Water bath or heating mantle
-
Overhead stirrer or homogenizer
-
Weighing balance
-
Spatulas
-
pH meter
Manufacturing Procedure
Quality Control and Characterization Protocols
Physicochemical Characterization
| Parameter | Method | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | Homogeneous, white to off-white, smooth cream |
| pH | pH meter | 5.5 - 6.5 |
| Viscosity | Rotational Viscometer | 10,000 - 30,000 cP (Spindle and speed dependent) |
| Particle Size | Microscopy/Laser Diffraction | Uniform globule size distribution |
Assay of this compound (HPLC Method)
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined, likely low UV).
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a calibration curve with at least five concentrations.
-
Sample Preparation: Accurately weigh a portion of the cream, dissolve it in a suitable solvent, and filter before injection.
In Vitro Skin Permeation Study Protocol
This protocol outlines a typical in vitro skin permeation study using Franz diffusion cells to evaluate the skin penetration of this compound from the formulated cream.
Experimental Setup
Stability Testing Protocol
A robust stability testing program is crucial to ensure the quality, safety, and efficacy of the topical pharmaceutical product throughout its shelf life. This protocol is based on ICH guidelines.
Stability Study Design
| Storage Condition | Testing Time Points |
| Long-term: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Stability-Indicating Parameters
| Test | Acceptance Criteria (Example) |
| Appearance | No significant change in color, odor, or phase separation |
| pH | Within ± 0.5 units of the initial value |
| Viscosity | Within ± 20% of the initial value |
| Assay of Active | 90.0% - 110.0% of the label claim |
| Microbial Limits | Meets USP <61> and <62> requirements |
Conclusion
This compound presents a promising avenue for the development of innovative topical pharmaceuticals, leveraging both its desirable formulation characteristics and potential therapeutic benefits. The application notes and protocols provided in this document offer a comprehensive framework for the formulation, characterization, and evaluation of such products. Rigorous adherence to these scientific principles and regulatory guidelines will be paramount in translating the potential of this ingredient into safe and effective dermatological therapies.
References
Application Notes and Protocols for the Use of Sodium 2-(methylamino)ethanesulfonate as a Surfactant in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-(methylamino)ethanesulfonate, also known as sodium N-methyltaurate, is an anionic surfactant belonging to the sarcosinate family of amino acid-based surfactants. These surfactants are gaining significant attention in pharmaceutical and nanomedical research due to their biocompatibility, mildness, and effectiveness in stabilizing nanostructures.[1][2] Their amphiphilic nature, consisting of a hydrophobic tail and a hydrophilic head group, allows them to adsorb at interfaces and prevent the aggregation of nanoparticles, making them valuable excipients in the formulation of drug delivery systems.[3][4][5]
These application notes provide a comprehensive overview and generalized protocols for the utilization of this compound in the synthesis of various types of nanoparticles. While specific literature on this exact compound for nanoparticle synthesis is limited, the provided protocols are based on established methodologies for structurally similar sarcosinate and anionic surfactants.
Physicochemical Properties of Sarcosinate Surfactants
Surfactants derived from amino acids, such as this compound, offer unique properties beneficial for nanoparticle formulation. Their behavior in solution is governed by factors like pH and concentration, which influence their self-assembly into structures such as micelles and vesicles.[6][7]
Table 1: General Physicochemical Data of Related Sarcosinate Surfactants
| Property | Typical Value/Range | Significance in Nanoparticle Synthesis |
| Critical Micelle Concentration (CMC) | Low µM to mM range | Indicates the concentration at which surfactant molecules self-assemble. A low CMC is advantageous for forming stable nanoparticles at lower surfactant concentrations. |
| Surface Tension Reduction | Significant | Efficiently lowers the interfacial tension between the nanoparticle and the surrounding medium, facilitating particle size reduction and stabilization.[4] |
| pH Sensitivity | Dependent on the carboxylate head group | The charge of the surfactant can be modulated by pH, which can be exploited for pH-responsive drug release from nanoparticles.[6] |
| Biocompatibility | Generally high | Amino acid-based surfactants are often less toxic and more biocompatible than many synthetic surfactants, making them suitable for in vivo applications.[1] |
Mechanism of Nanoparticle Stabilization
This compound and other sarcosinate surfactants stabilize nanoparticles through a combination of electrostatic and steric repulsion. The anionic head group provides a negative surface charge to the nanoparticles, leading to electrostatic repulsion between them. The hydrocarbon tail can contribute to steric hindrance, further preventing aggregation.[3][8]
Caption: Mechanism of nanoparticle stabilization.
Experimental Protocols
The following are generalized protocols for the synthesis of polymeric and lipid-based nanoparticles using an anionic surfactant like this compound. Researchers should optimize these protocols based on the specific polymer/lipid and drug used.
Protocol 1: Synthesis of Polymeric Nanoparticles by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs within a polymeric matrix.
Materials:
-
Polymer (e.g., PLGA, PCL)
-
Drug to be encapsulated
-
This compound
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve the polymer (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL).
-
Aqueous Phase Preparation: Dissolve this compound (e.g., 0.5 - 2.0% w/v) in deionized water (e.g., 20 mL).
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this step twice to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized, often with a cryoprotectant (e.g., trehalose).
Caption: Emulsion-Solvent Evaporation Workflow.
Protocol 2: Synthesis of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This method is suitable for encapsulating lipophilic drugs in a solid lipid core.
Materials:
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Drug to be encapsulated
-
This compound
-
Co-surfactant (optional, e.g., Poloxamer 188)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid (e.g., 5% w/v) at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous solution containing this compound (e.g., 2.5% w/v) and any co-surfactant to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 8,000 rpm) for 5 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation.
Characterization of Nanoparticles
Proper characterization is crucial to ensure the quality and efficacy of the synthesized nanoparticles.
Table 2: Key Characterization Parameters and Methods
| Parameter | Method | Typical Expected Outcome with Sarcosinate Surfactants |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Particle size in the range of 100-300 nm with a PDI < 0.3, indicating a homogenous population.[9] |
| Zeta Potential | Laser Doppler Velocimetry | A negative zeta potential (typically -20 to -40 mV) due to the anionic nature of the surfactant, indicating good colloidal stability.[3][10] |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical and well-dispersed nanoparticles.[11] |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy, HPLC | High EE (>70%) and DLC, which will be dependent on the drug and polymer/lipid system.[12][13][14][15] |
Drug Encapsulation and Release Logic
The encapsulation of a therapeutic agent within a nanoparticle and its subsequent release is a critical aspect of its function as a drug delivery vehicle.
Caption: Drug Encapsulation and Release.
Conclusion
This compound, as a representative of the sarcosinate class of surfactants, holds significant promise for the formulation of stable and biocompatible nanoparticles for drug delivery. The protocols and data presented herein provide a foundational guide for researchers to develop novel nanomedicines. Further optimization and characterization are essential to tailor the nanoparticle properties for specific therapeutic applications.
References
- 1. amino acid-based surfactants: Topics by Science.gov [science.gov]
- 2. research.chalmers.se [research.chalmers.se]
- 3. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants in aqueous and aqueo-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug loading efficiency and drug entrapment efficiency of prepared CSA-NPs (n=3) [jbr-pub.org.cn]
- 13. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. efficiency drug loading: Topics by Science.gov [science.gov]
- 15. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the yield and purity of Sodium 2-(methylamino)ethanesulfonate synthesis.
Technical Support Center: Synthesis of Sodium 2-(methylamino)ethanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of this compound synthesis. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and process diagrams to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: What are the potential causes of low product yield and how can I address them?
Low yield is a frequent challenge and can stem from several factors. A systematic approach to identifying and resolving the root cause is crucial.
Potential Causes and Solutions for Low Yield:
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time or increase the temperature within the limits of the protocol.[1]- Ensure efficient stirring to improve mass transfer between reactants.[1]- Use a fresh or properly activated catalyst if your synthesis route requires one.[1] | Increased conversion of starting materials to the final product. |
| Suboptimal Stoichiometry | - Carefully adjust the molar ratio of the reactants. For instance, in the reaction of sodium isethionate with methylamine, using a molar excess of methylamine can drive the reaction to completion.[2] | Maximized conversion of the limiting reagent, leading to a higher theoretical yield. |
| Poor Quality Reagents | - Use reagents of high purity. Impurities in starting materials can lead to side reactions.- Ensure aqueous solutions are of the correct concentration. | Reduced side product formation and improved reaction efficiency. |
| Side Reactions | - Optimize reaction temperature and time to minimize the formation of byproducts.- In methylation reactions (e.g., from taurine), control the stoichiometry of the methylating agent to prevent over-methylation. | Increased selectivity for the desired product, leading to higher purity and yield. |
Question 2: My final product has low purity. What are the likely impurities and how can I remove them?
Low purity is often due to the presence of unreacted starting materials or side products.
Common Impurities and Purification Strategies:
| Common Impurity | Potential Cause | Recommended Purification Method |
| Unreacted Starting Materials (e.g., Taurine, Sodium Isethionate) | Incomplete reaction or suboptimal stoichiometry.[1] | Recrystallization: The product and starting materials may have different solubility profiles in various solvents. Experiment with different solvent systems (e.g., ethanol/water mixtures) to selectively crystallize the desired product.[1] |
| Inorganic Salts (e.g., Sodium Sulfate, Sodium Chloride) | Formed as byproducts during the reaction or neutralization steps.[3] | Washing: Wash the crude product with a solvent in which the inorganic salts are soluble but the product is not (e.g., acetone).[4]Dialysis/Ultrafiltration: For persistent salt contamination, these techniques can be effective for separating the desired product from small inorganic ions. |
| Over-methylated Byproducts | Occurs if the methylation of taurine is not carefully controlled. | Chromatography: Techniques such as ion-exchange chromatography can be used to separate the desired monosubstituted product from di-substituted or other charged impurities. |
Experimental Protocols
Below is a detailed methodology for the synthesis of this compound via the reaction of sodium isethionate with methylamine, a common and high-yielding method.[1][2]
Synthesis of this compound
-
Reaction Setup: In a high-pressure reactor, charge an aqueous solution of sodium isethionate (1.0 molar equivalent).
-
Addition of Reactants: Add a 40% aqueous solution of methylamine (a 5-10 fold molar excess) and a catalytic amount of sodium hydroxide (0.4-0.9 molar equivalents).[2]
-
Reaction Conditions: Seal the reactor and heat the mixture to 200-250°C for 2-3 hours with constant stirring.[2]
-
Work-up: After cooling the reactor to room temperature, vent any excess methylamine in a fume hood.
-
Isolation of Crude Product: Transfer the reaction mixture to a round-bottom flask and remove the water under reduced pressure to obtain the crude solid product.
Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot water.
-
Crystallization: Slowly add a water-miscible organic solvent (e.g., ethanol or acetone) until the solution becomes cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filtration and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to obtain pure this compound.[4]
Frequently Asked Questions (FAQs)
Q: What are the main synthesis routes for this compound?
A: The primary synthesis routes include the methylation of taurine, the reaction of sodium isethionate with methylamine, and the direct sulfonation of methylaminoethanol followed by neutralization.[5] The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.
Q: How can I monitor the progress of the reaction?
A: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting materials and the appearance of the product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture.
Q: What safety precautions should I take when working with reagents like methylamine and dimethyl sulfate?
A: Methylamine is a flammable and corrosive gas/liquid, and dimethyl sulfate is a potent carcinogen and alkylating agent.[4] Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q: Can this synthesis be scaled up for industrial production?
A: Yes, the synthesis of this compound has been successfully performed on an industrial scale.[6] However, scaling up requires careful consideration of heat transfer, mass transfer, and safety protocols, particularly when using high-pressure reactors and hazardous reagents.
Visualizations
Synthesis Pathway from Sodium Isethionate
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. US7208599B2 - Preparation of substituted alkanesulfonates from 2-hydroxyalkanesulfonates - Google Patents [patents.google.com]
- 3. sodium 2-[(2-aminoethyl)amino]ethanesulphonate | 34730-59-1 [chemicalbook.com]
- 4. New synthesis method of N-acyl-N-methyltaurine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Buy this compound | 61791-42-2 [smolecule.com]
- 6. CN106674061A - Method for preparing N-ammonium methyl taurine and N-sodium methyl taurine - Google Patents [patents.google.com]
Stability and degradation pathways of Sodium 2-(methylamino)ethanesulfonate under experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Sodium 2-(methylamino)ethanesulfonate under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, also known as N-methyltaurine sodium salt, is a chemically stable compound under standard laboratory conditions. It is a white, powdery solid that is highly soluble in water. Its aqueous solutions are also considered stable, particularly when stored properly. It is frequently used as a biological buffer, indicating its stability in aqueous systems.[1][2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, solid this compound should be stored in a cool, dark, and dry place. Aqueous stock solutions should be stored at 2-8°C to prevent microbial contamination and minimize potential degradation over long periods.[1] For extended storage of stock solutions, it is recommended to use them within one month when stored at -20°C and within six months when stored at -80°C, with protection from light.
Q3: Is this compound sensitive to light?
Prolonged exposure to light may cause the degradation of this compound. Therefore, it is advisable to store both the solid compound and its solutions in amber-colored containers or otherwise protected from light.[1]
Q4: Across what pH range is this compound stable?
This compound exhibits good stability over a broad pH range, which makes it suitable as a buffering agent in many biological experiments.[1][2] However, extreme pH conditions (highly acidic or highly alkaline) combined with elevated temperatures may promote hydrolysis, although specific data on this is limited.
Q5: Are there any known chemical incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided as they can lead to oxidative degradation of the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected changes in the pH of a solution containing this compound. | Degradation of the compound, although unlikely under normal conditions, could potentially alter the pH. | Prepare fresh solutions. Ensure proper storage conditions (2-8°C, protected from light) are maintained. Verify the purity of the water and other reagents used. |
| Precipitation is observed in a solution containing this compound. | While highly soluble in water, high concentrations of other salts in the buffer could decrease its solubility. Interaction with divalent cations (e.g., Ca²⁺, Mg²⁺) might also lead to precipitation in some buffer systems. | Try preparing a more dilute solution. If high concentrations of divalent cations are present, consider adding a chelating agent like EDTA or switching to a different buffer system. |
| Discoloration of a solution containing this compound. | This could be due to contamination from the water or other reagents. Prolonged exposure to light or reaction with other components in the solution (e.g., aldehydes, ketones) could also be a cause. | Always use high-purity water and analytical-grade reagents. Store solutions in amber vials or protected from light. If a reaction with other components is suspected, try to identify and eliminate the reactive species. |
| Inconsistent experimental results when using this compound. | This could be a result of lot-to-lot variability or degradation of the compound. | Qualify new lots of the compound before use in critical experiments. Prepare fresh stock solutions regularly and store them appropriately. Consider performing a stability check on your working solutions under your specific experimental conditions. |
Stability Data
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 3) | Stable at room temperature. May undergo slow hydrolysis at elevated temperatures. | Methylamine, 2-sulfoacetaldehyde |
| Neutral (pH 6-8) | Highly stable. | Not applicable under normal conditions. | |
| Alkaline (pH > 11) | Generally stable at room temperature. May be susceptible to degradation at elevated temperatures. | Methylamine, 2-sulfoacetaldehyde | |
| Temperature | 2-8°C | Highly stable. Recommended for long-term storage of solutions. | Not applicable. |
| Ambient (~25°C) | Stable. | Minor degradation over extended periods. | |
| Elevated (> 60°C) | Potential for accelerated degradation, especially at extreme pH values. | Methylamine, 2-sulfoacetaldehyde | |
| Light | UV/Visible | Potential for photodegradation upon prolonged exposure. | Oxidative and cleavage products. |
| Oxidizing Agents | H₂O₂ | Susceptible to oxidation. | N-oxide derivatives, cleavage products. |
Degradation Pathways
Enzymatic Degradation
In certain bacteria, such as Alcaligenes faecalis, N-methyltaurine can serve as a source of carbon, nitrogen, and sulfur. The initial and key step in its degradation is catalyzed by the enzyme (N-methyl)taurine dehydrogenase.
Caption: Enzymatic degradation pathway of N-methyltaurine in bacteria.
Hypothetical Chemical Degradation
Under harsh experimental conditions, such as forced degradation studies involving strong acids/bases and high temperatures, the following hypothetical degradation pathway could be considered.
Caption: Plausible chemical degradation pathways under stress conditions.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability and identify potential degradation products.
Caption: Workflow for a forced degradation study.
1. Materials and Reagents:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Analytical balance, volumetric flasks, pipettes
-
pH meter
-
Temperature-controlled oven/water bath
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution (in a neutral aqueous solution) at 80°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
4. Sample Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV and/or Mass Spectrometric detection (HPLC-UV/MS).
5. Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point for each stress condition.
-
Identify and characterize any significant degradation products using mass spectrometry and comparison with reference standards if available.
-
Determine the degradation pathway under each stress condition.
References
How to prevent pH drift in buffers made with Sodium 2-(methylamino)ethanesulfonate.
Technical Support Center: Preventing pH Drift in MES Buffers
A Note on Buffer Nomenclature: The compound "Sodium 2-(methylamino)ethanesulfonate" is not a standard designation for a common buffering agent. Based on the chemical structure, it is highly probable that the intended buffer is MES (2-(N-morpholino)ethanesulfonic acid) , a widely used buffer in biological and chemical research. This guide will focus on preventing pH drift in MES buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is MES buffer and what is its effective pH range?
MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer developed by Norman Good and colleagues.[1][2] It is favored in many biological applications due to its minimal interference with biological systems and low UV absorbance.[3] The pKa of MES is approximately 6.15 at 25°C, providing an effective buffering range between pH 5.5 and 6.7.[3] It is important to use a buffer within its effective range, ideally within 0.5 pH units of its pKa, for optimal performance.[2]
Q2: My MES buffer's pH is changing over time. What are the common causes of this pH drift?
Several factors can contribute to the pH instability of your MES buffer:
-
Temperature Fluctuations: The pKa of MES, like most buffers, is temperature-dependent.[4][5][6] As the temperature of the solution changes, the pH will also shift.
-
Carbon Dioxide Absorption: Atmospheric CO2 can dissolve in the buffer solution, forming carbonic acid and lowering the pH. This is a more significant issue for buffers with a pH above 7 but can still have a minor effect on MES buffers over time.
-
Microbial Contamination: Bacteria or fungi can grow in buffer solutions, especially if they are not stored properly. Microbial metabolism can produce acidic or basic byproducts that alter the pH.
-
Improper Storage: Storing the buffer in a container that is not airtight can lead to evaporation, which concentrates the buffer components and can alter the pH.[3] Exposure to light can also degrade some buffer components.
-
Incorrect Preparation: Errors during the initial preparation, such as inaccurate measurements or improper pH adjustment, can lead to an unstable buffer from the outset.[2] "Overshooting" the target pH and then readjusting with acid or base can alter the ionic strength and stability of the buffer.[2]
-
Dilution Effects: Diluting a concentrated stock solution can cause a shift in pH due to changes in the activities of the buffer components.[7]
Q3: How does temperature affect the pH of my MES buffer?
The pKa of MES decreases as the temperature increases. This means that if you prepare your buffer at room temperature (e.g., 25°C) and then use it at a lower temperature (e.g., 4°C), the pH of the solution will increase. Conversely, using the buffer at a higher temperature than it was prepared at will result in a decrease in pH. It is crucial to calibrate the pH of your buffer at the temperature at which you will be using it.[6]
Q4: Can the concentration of the MES buffer affect its pH stability?
Yes, the concentration of the buffer components directly impacts its buffering capacity.[8][9][10] A higher concentration of MES will have a greater ability to resist pH changes upon the addition of an acid or base.[8][10] However, very concentrated stock solutions may experience a more significant pH shift upon dilution.[7] It is also important to note that at very low concentrations (e.g., 5 mmol/L), the buffering capacity of MES may be insufficient to maintain a stable pH.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| pH is consistently too low | 1. Incorrect amount of MES free acid weighed. 2. Temperature of use is higher than the temperature of preparation. 3. CO2 absorption from the atmosphere. | 1. Recalculate and re-prepare the buffer, ensuring accurate weighing. 2. Adjust the pH of the buffer at the intended temperature of use. 3. Prepare fresh buffer and store in a tightly sealed container. |
| pH is consistently too high | 1. "Overshot" the target pH with too much base during preparation. 2. Temperature of use is lower than the temperature of preparation. | 1. Prepare a fresh batch of buffer, adding the base dropwise to avoid overshooting the target pH.[2] 2. Adjust the pH of the buffer at the intended temperature of use. |
| pH is unstable and drifts over time | 1. Microbial contamination. 2. Improper storage (e.g., container not airtight). 3. Low buffer concentration. | 1. Filter-sterilize the buffer through a 0.22 µm filter or autoclave if the components are heat-stable.[1][3] Store at 4°C.[1][3] 2. Store the buffer in a well-sealed container to prevent evaporation and CO2 absorption.[3] 3. Increase the buffer concentration to improve its buffering capacity. A common starting concentration is 50 mmol/L.[11] |
| Precipitate forms in the buffer | 1. Exceeded the solubility of MES. 2. Interaction with other components in the solution. | 1. Ensure you are not exceeding the solubility of MES at the given temperature and pH. 2. MES is known for not forming complexes with most metal ions, which is an advantage over other buffers.[1] However, if other components are present, consider their potential interactions. |
Experimental Protocols
Protocol 1: Preparation of 1 L of 0.1 M MES Buffer, pH 6.1
Materials:
-
MES free acid (M.W. 195.24 g/mol )
-
Deionized water (dH2O)
-
10 N Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and stir bar
-
1 L graduated cylinder
-
1 L beaker
Procedure:
-
Add approximately 800 mL of dH2O to the 1 L beaker.[12]
-
Place the beaker on the stir plate and add the stir bar.
-
Weigh out 19.52 g of MES free acid and add it to the water while stirring.[13]
-
Allow the MES to dissolve completely.
-
Calibrate your pH meter at the intended temperature of use.
-
Slowly add 10 N NaOH dropwise to the MES solution while monitoring the pH.[13]
-
Continue adding NaOH until the pH reaches 6.1.
-
Once the desired pH is reached, transfer the solution to the 1 L graduated cylinder.
-
For sterile applications, pass the buffer through a 0.22 µm filter.[3]
-
Store the buffer in a tightly sealed container at 4°C.[3]
Quantitative Data
Table 1: Effect of Temperature on the pKa of MES
| Temperature (°C) | pKa of MES |
| 20 | 6.16 |
| 25 | 6.10 |
| 37 | 5.97 |
Data sourced from Sigma-Aldrich Buffer Reference Center.
Diagrams
Caption: Experimental workflow for preparing and storing MES buffer.
Caption: Troubleshooting logic for addressing MES buffer pH drift.
References
- 1. goldbio.com [goldbio.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biochemazone.com [biochemazone.com]
- 4. From water solubility to stability: high-quality MES buffer has these 4 characteristics - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. labproinc.com [labproinc.com]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. MES buffer | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
- 12. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 13. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Technical Support Center: Overcoming N-Methyltaurine Sodium Salt Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering interference from N-methyltaurine sodium salt in their biochemical assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-methyltaurine sodium salt and why might it interfere with my biochemical assays?
A1: N-methyltaurine sodium salt is the sodium salt of N-methyltaurine, a naturally occurring aminosulfonic acid found in some red algae.[1][2] It is structurally similar to taurine.[3] Due to its antioxidant properties, N-methyltaurine can interfere with assays that rely on redox reactions.[1] This interference can manifest as a direct reduction of assay reagents, leading to false-positive signals.
Q2: Which types of assays are most susceptible to interference from N-methyltaurine sodium salt?
A2: Assays that are based on redox reactions are particularly vulnerable to interference by N-methyltaurine due to its antioxidant nature.[1] These include:
-
Cell Viability Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: N-methyltaurine can directly reduce the yellow tetrazolium salt (MTT) to purple formazan, leading to an overestimation of cell viability.[1][4]
-
Resazurin (AlamarBlue®) assay: This assay relies on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin. The antioxidant properties of N-methyltaurine can cause this reduction chemically, resulting in a false-positive signal of metabolic activity.[1][5]
-
-
Protein Quantification Assays:
-
Bicinchoninic acid (BCA) assay: The BCA assay involves the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium. Reducing agents like N-methyltaurine can interfere with this step, leading to inaccurate protein concentration measurements.[6][7]
-
Bradford assay: While generally less susceptible to interference from reducing agents than the BCA assay, high concentrations of certain compounds can still affect the dye-binding mechanism.[7][8] It is advisable to run controls to check for potential interference.
-
Q3: I am observing an unexpectedly high signal in my cell viability assay when using N-methyltaurine. What is the likely cause and how can I confirm it?
A3: An unexpectedly high signal, such as increased color in an MTT assay or fluorescence in a resazurin assay, is a strong indicator of interference.[1] The likely cause is the direct reduction of the assay reagent by N-methyltaurine.
To confirm this, you should run a "compound-only" control. This involves preparing wells with your highest concentration of N-methyltaurine in the assay medium but without any cells. If you observe a significant signal in these wells, it confirms that N-methyltaurine is directly interfering with the assay reagents.[1]
Troubleshooting Guides
Issue 1: False-Positive Signal in Redox-Based Cell Viability Assays (e.g., MTT, Resazurin)
-
Possible Cause: Direct reduction of the assay reagent by N-methyltaurine.[1]
-
Troubleshooting Steps:
-
Run a "Compound-Only" Control:
-
Protocol: Prepare control wells containing the complete assay medium and the highest concentration of N-methyltaurine sodium salt used in your experiment, but without cells.
-
Interpretation: A significant color change (MTT) or increase in fluorescence (resazurin) in these wells confirms direct interference.[1]
-
-
Background Subtraction:
-
Procedure: Subtract the average absorbance or fluorescence value from the "compound-only" control wells from the values of your experimental wells.
-
-
Perform a Pre-Wash Step:
-
Rationale: To remove any residual N-methyltaurine from the cell culture before adding the assay reagent.
-
Protocol:
-
Carefully aspirate the medium containing N-methyltaurine from each well.
-
Gently wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS) or serum-free medium.
-
After the final wash, add the fresh medium containing the assay reagent.
-
-
-
Switch to an Alternative Assay:
-
Rationale: If interference is substantial, using an assay with a different detection principle is the most reliable solution.[1]
-
Recommended Alternative: ATP-based luminescence assays (e.g., CellTiter-Glo®) are an excellent choice as they measure ATP levels, which directly correlate with the number of viable cells, and are generally not affected by redox-active compounds.[9]
-
-
Issue 2: Inaccurate Results in Protein Quantification Assays (e.g., BCA, Bradford)
-
Possible Cause: Interference of N-methyltaurine with the assay chemistry.
-
Troubleshooting Steps:
-
Assess Interference with a Known Standard:
-
Protocol: Prepare a set of protein standards (e.g., BSA) and spike them with the same concentration of N-methyltaurine sodium salt present in your samples.
-
Interpretation: A significant deviation from the standard curve of the unspiked protein standards indicates interference.
-
-
Consider the Bradford Assay:
-
Rationale: The Bradford assay is often less susceptible to interference from reducing agents compared to the BCA assay.[8] However, it's still crucial to perform the control experiment described above.
-
-
Sample Dilution:
-
Procedure: If possible, dilute your sample to a concentration where the N-methyltaurine is below the level that causes significant interference, while the protein concentration is still within the detectable range of the assay.
-
-
Quantitative Data Summary
The following table summarizes the principles and potential for interference for common biochemical assays when N-methyltaurine sodium salt is present.
| Assay Type | Assay Name | Principle | Interference Potential with N-methyltaurine |
| Cell Viability | MTT | Enzymatic reduction of tetrazolium salt by metabolically active cells.[4] | High: Antioxidant properties can directly reduce MTT.[1] |
| Resazurin (AlamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[5] | High: Direct chemical reduction by N-methyltaurine is likely.[1] | |
| ATP-based Luminescence | Measurement of ATP, an indicator of metabolically active cells, via a luciferase reaction.[9] | Low: The detection method is not based on a redox reaction. | |
| Protein Quantification | BCA | Reduction of Cu²⁺ to Cu⁺ by protein, followed by chelation with bicinchoninic acid.[6] | Moderate to High: Susceptible to reducing agents.[7] |
| Bradford | Binding of Coomassie brilliant blue dye to proteins.[7] | Low to Moderate: Less affected by reducing agents.[8] |
Experimental Protocols
Protocol 1: "Compound-Only" Control for a 96-Well Plate MTT Assay
-
Prepare a stock solution of N-methyltaurine sodium salt at the highest concentration used in your experiment in the appropriate cell culture medium.
-
In a 96-well plate, add 100 µL of the N-methyltaurine solution to at least three wells. These wells should not contain any cells.
-
Add 100 µL of cell culture medium without N-methyltaurine to at least three wells to serve as a background control.
-
Proceed with the standard MTT assay protocol. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for the standard time (e.g., 2-4 hours).[10]
-
After incubation, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to all wells and incubate until the formazan crystals are dissolved.[11]
-
Read the absorbance at 570 nm. A significant absorbance in the "compound-only" wells compared to the background control indicates interference.
Protocol 2: ATP-Based Luminescence Cell Viability Assay (General Protocol)
-
Culture cells in an opaque-walled 96-well plate.
-
After treating the cells with your compounds (including N-methyltaurine), equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of the ATP-based luminescent assay reagent (e.g., CellTiter-Glo®) equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methyltaurine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. absbio.com [absbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for the quantification of Sodium 2-(methylamino)ethanesulfonate in biological samples.
Welcome to the technical support center for the quantification of Sodium 2-(methylamino)ethanesulfonate in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying small polar molecules like this compound in biological samples?
A1: The most prevalent and robust methods for quantifying small polar molecules in complex biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with various detectors.[1][2][3] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial when dealing with low analyte concentrations in matrices like plasma or urine.[1][2][4]
Q2: I am observing poor peak shape and retention for this compound on a standard C18 column. What could be the issue?
A2: this compound is a polar compound. Traditional reversed-phase columns like C18 may not provide adequate retention for such molecules, leading to poor peak shape and elution near the solvent front. Consider using a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column. Adjusting the mobile phase pH to ensure the analyte is in a consistent ionic state can also significantly improve chromatography.[5]
Q3: My assay is showing low recovery. What are the potential causes and solutions?
A3: Low recovery can stem from several factors during sample preparation. Inefficient protein precipitation, incomplete elution from a solid-phase extraction (SPE) cartridge, or analyte adsorption to labware can all contribute. To troubleshoot, evaluate each step of your sample preparation process. Ensure the protein precipitation agent and its volume are optimized. For SPE, test different sorbents and elution solvents. Using a stable isotope-labeled internal standard can help compensate for some variability in recovery.[6]
Q4: What is a "matrix effect," and how can I minimize it in my assay?
A4: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components from the biological sample.[7][8] This can lead to ion suppression or enhancement, affecting the accuracy and precision of your results.[7][9] To minimize matrix effects, you can:
-
Improve sample cleanup: Employ more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation.[4]
-
Optimize chromatography: Modify your LC method to separate the analyte from interfering matrix components.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.
-
Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.
Troubleshooting Guides
Issue 1: High Signal Variability Between Replicate Injections
| Potential Cause | Troubleshooting Step |
| Autosampler Issues | Check for air bubbles in the syringe and sample loop. Ensure proper needle placement and injection volume. |
| Inconsistent Sample Preparation | Review the sample preparation workflow for consistency. Ensure complete vortexing and centrifugation. |
| Matrix Effects | Investigate for the presence of matrix effects by comparing the analyte response in neat solution versus post-extraction spiked matrix.[8] |
| Analyte Instability | Assess the stability of the analyte in the final extraction solvent and in the autosampler over time.[5] |
Issue 2: Low Sensitivity or Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
| Potential Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Parameters | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential). |
| Poor Chromatographic Peak Shape | Improve peak shape by optimizing the mobile phase composition and gradient. A sharper peak will have a higher signal intensity. |
| Inefficient Sample Extraction and Concentration | Evaluate different sample preparation techniques to achieve better analyte recovery and concentration. For example, SPE can provide significant cleanup and enrichment.[4] |
| Ion Suppression | Dilute the sample extract to reduce the concentration of co-eluting matrix components that may be suppressing the analyte signal. |
Experimental Protocols
While a specific validated method for this compound was not found, the following protocol for the structurally similar compound, Sodium 2-mercaptoethane sulfonate (MESNA), can be adapted and validated for your specific analyte and biological matrix.[1][2]
Adapted LC-MS/MS Method for Quantification in Rat Plasma
1. Sample Preparation (Protein Precipitation) [1]
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions (Example)
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a high percentage of Mobile Phase B, and gradually increase the percentage of Mobile Phase A.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions (Example)
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be determined based on analyte)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: To be determined by infusing a standard solution of this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for a similar small polar molecule (MESNA) in plasma, which can serve as a benchmark for your method development.[1][2]
| Parameter | Value |
| Linear Range | 0.05 - 200 µM |
| Lower Limit of Quantification (LLOQ) | 0.05 µM |
| Limit of Detection (LOD) | 20 nM |
| Accuracy | 90 - 110% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Visualizations
Caption: A typical experimental workflow for the quantification of a small molecule in a biological sample using LC-MS/MS.
Caption: A logical flowchart for troubleshooting common issues in a bioanalytical method.
References
- 1. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. droracle.ai [droracle.ai]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the performance of conductive polymers derived from N-methyltaurine.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with conductive polymers derived from N-methyltaurine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, processing, and characterization of N-methyltaurine-derived conductive polymers.
Question 1: My synthesized N-methyltaurine-based polymer exhibits low conductivity. What are the potential causes and how can I improve it?
Answer:
Low conductivity in conductive polymers is a common issue that can stem from several factors throughout the experimental process. Here are the primary areas to investigate:
-
Inefficient Doping: The process of doping introduces charge carriers into the polymer backbone, which is essential for conductivity.[1]
-
Troubleshooting:
-
Dopant Choice: Ensure you are using an appropriate dopant. For polymers containing the sulfonic acid group from N-methyltaurine, both p-type (oxidizing agents) and n-type (reducing agents) dopants can be explored. The effectiveness of a dopant is influenced by its size and redox potential.[2]
-
Dopant Concentration: There is an optimal doping level for maximizing conductivity. Insufficient doping will result in a low number of charge carriers. Conversely, excessive doping can disrupt the polymer chain structure and decrease conductivity. Experiment with a range of dopant concentrations.
-
Doping Method: The method of doping (e.g., solution-based, vapor-phase) can significantly impact the uniformity and efficiency of dopant incorporation.
-
-
-
Polymer Structure and Morphology: The arrangement of polymer chains affects how easily charge carriers can move through the material.
-
Troubleshooting:
-
Chain Regularity: Irregularities in the polymer backbone can trap charge carriers. Review your synthesis protocol to minimize side reactions that could lead to defects.
-
Crystallinity and Alignment: Higher crystallinity and chain alignment generally lead to better conductivity by facilitating inter-chain charge hopping.[1] Consider post-synthesis processing steps like annealing or mechanical stretching to improve polymer morphology.[1]
-
Solvent Choice: The solvent used for polymerization and processing can influence the final morphology of the polymer film.[3]
-
-
-
Impurities: Residual monomers, catalysts, or byproducts from the synthesis can interfere with charge transport.
-
Troubleshooting: Ensure your polymer is thoroughly purified after synthesis. Techniques like Soxhlet extraction or repeated precipitation can be effective.[4]
-
-
Environmental Factors:
-
Troubleshooting:
-
Moisture and Oxygen: For some conductive polymers, exposure to moisture and oxygen can lead to degradation or de-doping, reducing conductivity.[2] Conduct experiments in a controlled atmosphere (e.g., a glovebox) if your polymer is sensitive to air.
-
Temperature: The polymerization temperature can affect the structure and molecular weight of the polymer, which in turn influences conductivity.[3]
-
-
Question 2: I am observing poor solubility of my N-methyltaurine-derived polymer, making it difficult to process. How can I address this?
Answer:
Poor solubility is a common challenge with conjugated polymers. The presence of the polar sulfonic acid group from N-methyltaurine may offer some advantages in polar solvents, but the rigid backbone can still lead to aggregation.
-
Solvent Selection:
-
Troubleshooting: Experiment with a range of polar aprotic solvents (e.g., DMSO, DMF, NMP). The high polarity of N-methyltaurine suggests these may be effective.[5]
-
-
Polymer Modification:
-
Troubleshooting: If solubility remains an issue, consider modifying the polymer structure. Incorporating flexible side chains onto the polymer backbone can increase the entropy of dissolution and improve solubility.
-
-
Sonication and Temperature:
-
Troubleshooting: Gentle heating and ultrasonication can help to break up aggregates and dissolve the polymer. However, be cautious as excessive heat can cause degradation.
-
Question 3: The results from my polymer characterization are inconsistent. What could be the cause?
Answer:
Inconsistent characterization results often point to issues with sample preparation or the stability of the material.
-
Non-uniform Films:
-
Troubleshooting: Inconsistent film thickness or morphology will lead to variations in conductivity and spectroscopic measurements. Techniques like spin-coating or blade coating can produce more uniform films.
-
-
Degradation:
-
Troubleshooting: As mentioned, some conductive polymers can degrade upon exposure to air, light, or heat.[2] Store your samples in a dark, inert environment and perform characterization promptly after preparation.
-
-
Incomplete Doping/De-doping:
-
Troubleshooting: If you are comparing doped and undoped states, ensure the doping or de-doping process has gone to completion. Monitor the process with techniques like UV-Vis spectroscopy to check for stable absorption spectra.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the conductivity of conductive polymers in general?
A1: The primary factors include polymerization technique, temperature, the type and concentration of dopant, the polymer's bandgap, the degree of conjugation along the polymer backbone, and the solvent used for processing.[6][7]
Q2: How might the N-methyltaurine component specifically influence the polymer's properties?
A2: The N-methyltaurine moiety introduces a sulfonic acid group. This could:
-
Enhance Solubility: The high polarity of the sulfonic acid group may improve solubility in polar solvents.[5]
-
Influence Doping: The sulfonic acid group is a potential site for self-doping or can influence the interaction with external dopants.
-
Biocompatibility: Taurine and its derivatives are found in biological systems, which may impart a degree of biocompatibility to the polymer, making it suitable for biomedical applications.[8][9]
Q3: What characterization techniques are essential for evaluating my N-methyltaurine-derived conductive polymer?
A3: A standard suite of characterization techniques includes:
-
Spectroscopy (FTIR, NMR): To confirm the chemical structure of the polymer.[10]
-
UV-Vis Spectroscopy: To study the electronic transitions and monitor the doping process.
-
Four-Point Probe or Two-Point Probe Measurement: To determine the electrical conductivity.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties, such as redox potentials and stability.
-
Microscopy (SEM, AFM): To analyze the surface morphology of polymer films.[10]
-
Thermal Analysis (TGA, DSC): To assess the thermal stability of the polymer.[10]
Q4: Can N-methyltaurine-derived conductive polymers be used in drug delivery?
A4: Conductive polymers are being explored for electrically controlled drug delivery systems.[11] The redox state of the polymer can be changed, altering its charge, volume, and permeability, which can be used to control the release of a loaded drug.[11] The potential biocompatibility of N-methyltaurine makes polymers derived from it an interesting candidate for such applications.
Data Presentation
Table 1: General Factors Affecting the Conductivity of Conductive Polymers
| Factor | Effect on Conductivity | Rationale |
| Doping Concentration | Increases to an optimal point, then decreases | Increases the number of charge carriers.[1] Excess doping can disrupt chain packing and mobility. |
| Temperature (during polymerization) | Can increase or decrease | Affects reaction rate, polymer chain length, and structural defects.[3] |
| Chain Alignment/Crystallinity | Generally increases | Reduces the distance for charge hopping between polymer chains.[1] |
| Molecular Weight | Generally increases with higher molecular weight | Longer polymer chains can reduce the number of insulating grain boundaries. |
| Solvent Polarity | Varies depending on the polymer | Affects the conformation of the polymer chains in solution and the morphology of the resulting film.[3] |
Note: The data presented is based on general principles of conductive polymers, as specific quantitative data for N-methyltaurine-derived conductive polymers is not widely available.
Experimental Protocols
Protocol 1: Measurement of Electrical Conductivity using the Four-Point Probe Method
-
Film Preparation: Deposit a thin film of the N-methyltaurine-derived conductive polymer onto an insulating substrate (e.g., glass, quartz) using a suitable technique (e.g., spin-coating, drop-casting). Ensure the film is uniform in thickness.
-
Drying/Annealing: Dry the film thoroughly under vacuum or in an inert atmosphere to remove any residual solvent. Annealing may be performed to improve film morphology.
-
Probe Setup: Place the four-point probe head onto the surface of the polymer film. The four probes should be in a straight line and make good contact with the film.
-
Measurement:
-
Apply a constant current (I) through the two outer probes.
-
Measure the voltage (V) across the two inner probes.
-
-
Calculation:
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).
-
Measure the thickness (t) of the film using a profilometer.
-
Calculate the conductivity (σ) using the formula: σ = 1 / (Rs * t).
-
-
Repeatability: Repeat the measurement at several different locations on the film to ensure consistency and calculate an average conductivity.
Protocol 2: Monitoring Polymer Doping using UV-Vis Spectroscopy
-
Prepare a Baseline Spectrum:
-
Dissolve a small amount of the undoped N-methyltaurine-derived polymer in a suitable solvent.
-
Alternatively, cast a thin film of the undoped polymer onto a transparent substrate (e.g., quartz).
-
Record the UV-Vis absorption spectrum. This will typically show the π-π* transition of the conjugated backbone.
-
-
Introduce the Dopant:
-
Solution Doping: Add a controlled amount of the dopant solution to the polymer solution and mix thoroughly.
-
Vapor Doping: Expose the polymer film to the vapor of the dopant for a specific time.
-
-
Record Spectra Over Time:
-
Record the UV-Vis spectra at regular intervals after introducing the dopant.
-
Observe the appearance of new absorption bands at lower energies (longer wavelengths), which correspond to the formation of polarons and bipolarons (charge carriers).
-
-
Analyze the Results:
-
The intensity of the new absorption bands is indicative of the doping level.
-
The doping process is considered complete when the spectra no longer change with time.
-
A shift in the peak positions can provide information about changes in the polymer's electronic structure upon doping.
-
Visualizations
References
- 1. How to Improve Polymer Conductivity for Flexible Circuits [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A nonchlorinated solvent-processed polymer semiconductor for high-performance ambipolar transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyltaurine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the electrical conductivity of conducting polymers [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. measurlabs.com [measurlabs.com]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
Technical Support Center: Large-Scale Synthesis of Sodium 2-(methylamino)ethanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine sodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing this compound?
A1: Two prevalent methods for synthesizing N-Methyltaurine, the precursor to the sodium salt, are:
-
Reaction of Sodium Isethionate with Methylamine: This is a common industrial approach where sodium isethionate reacts with methylamine under elevated temperature and pressure.
-
Methylation of Taurine or its Derivatives: This route involves the direct methylation of taurine. More commonly, it involves the methylation of an N-acylated taurine derivative, followed by hydrolysis of the acyl group. A typical methylating agent used is dimethyl sulfate.
Q2: What are the major challenges associated with the reaction of sodium isethionate with methylamine?
A2: The primary challenges with this method are the harsh process conditions required. The reaction is typically carried out at high temperatures (150-300°C) and high pressures (10-25 MPa), which can be demanding for industrial equipment. Additionally, the use of methylamine, a gas at normal temperatures, poses challenges related to raw material sourcing, environmental protection, and labor safety.
Q3: What are the advantages of the taurine methylation route?
A3: The synthesis route starting from taurine offers the advantage of milder reaction conditions, avoiding the high temperatures and pressures of the sodium isethionate method. The raw materials, such as taurine and fatty acyl chlorides, are readily available, making this method suitable for industrial production.
Q4: What typical yields can be expected from the N-acyl-N-methyltaurine synthesis route?
A4: In the synthesis of N-palmitoyl-N-methyltaurine, an intermediate in one of the methylation routes, yields of approximately 90-94% have been reported. The initial acylation step to form sodium N-palmitoyl taurate can yield around 80%.
Troubleshooting Guide
Low Product Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Extend the reaction time.- Gradually increase the reaction temperature or pressure within the protocol's safety limits.- Ensure efficient stirring to improve mass transfer. |
| Suboptimal Stoichiometry | - Adjust the molar ratio of the reactants. For instance, in the methylation of N-acyl taurine, a molar ratio of N-acyl taurine to dimethyl sulfate of 1:1.1–1.5 is suggested. |
| Inefficient Extraction | - Adjust the pH of the aqueous layer to ensure the product is in a form amenable to extraction.- Increase the number of extractions performed. |
| Product Degradation | - Perform the reaction and workup at the recommended temperatures to avoid harsh conditions.- Neutralize the reaction mixture promptly after the reaction is complete to prevent degradation due to extreme pH. |
Product Purity Issues
| Potential Cause | Recommended Action |
| Presence of Unreacted Starting Materials | - Increase the reaction time or temperature to drive the reaction to completion.- Optimize the molar ratio of reactants.- Improve purification by recrystallization, as starting materials may have different solubility profiles than the product. |
| Formation of Side-Products | - Carefully control reaction temperature and the rate of reagent addition. |
| Ineffective Purification | - For the final product, consider purification by ion exchange. |
Experimental Protocols
Protocol 1: Synthesis of N-Palmitoyl-N-methyltaurine via Acylation and Methylation of Taurine
This protocol is based on a two-step process involving the acylation of taurine followed by methylation.
Step 1: Synthesis of Sodium N-palmitoyl taurate
-
In a 500 mL three-necked flask, dissolve 150 g (0.25 moles) of a 33% aqueous solution of sodium taurate.
-
Add 80 g of acetone and stir the mixture evenly.
-
Cool the mixture to below 10°C.
-
Slowly and uniformly add 55 g (0.2 moles) of palmitoyl chloride.
-
Simultaneously, add a 50% aqueous solution of sodium hydroxide dropwise, carefully maintaining the reaction pH between 9 and 10.
-
The addition should be completed in approximately 1 hour.
-
After the reaction is complete, filter the solid product, wash it with acetone, and dry to obtain white, powdery sodium N-palmitoyl taurate. The expected yield is approximately 80%.
Step 2: Synthesis of N-palmitoyl-N-methyltaurine
-
In a 500 mL three-necked flask, dissolve 39 g (0.1 mole) of the sodium N-palmitoyl taurate from Step 1 in 150 mL of water.
-
Add 50 mL of a 30% sodium hydroxide solution.
-
Cool the mixture to below 10°C.
-
Slowly add 15 g (0.12 moles) of dimethyl sulfate dropwise.
-
After the addition is complete, continue the reaction for 1 hour.
-
Acidify the reaction mixture to a pH of 2-3 with sulfuric acid.
-
Filter the precipitated solid, wash it with water, and dry to obtain N-palmitoyl-N-methyltaurine as a white powder. The expected yield is approximately 90%.
Visualizations
Caption: Workflow for the synthesis of N-palmitoyl-N-methyltaurine.
Caption: Troubleshooting logic for addressing low product yield.
Removing impurities from commercially available Sodium 2-(methylamino)ethanesulfonate.
Technical Support Center: Sodium 2-(methylamino)ethanesulfonate
Welcome to the technical support center for this compound (also known as Sodium N-methyltaurinate). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues related to the purification and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound often used as a biological buffer due to its ability to maintain a stable pH in solutions. It is also utilized as a mild anionic surfactant in various applications, including in the manufacturing of pharmaceuticals and personal care products. In research, it can be found in cell culture media and enzyme assays.
Q2: What are the typical impurities found in commercially available this compound?
A2: Common impurities can include unreacted starting materials from its synthesis, such as taurine, if the production method involves the methylation of taurine. Incomplete methylation is a known issue that can lead to the presence of taurine in the final product. Other potential impurities may arise from side reactions during the sulfonation process. Commercially, this product is often supplied as an aqueous solution, meaning water is a significant component of lower-grade preparations.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating the main compound from its impurities. Specifically, to quantify taurine as an impurity, a derivatization step with a reagent like o-phthalaldehyde (OPA) followed by HPLC analysis can be employed.
Q4: Is it necessary to purify commercially available this compound before use?
A4: The need for purification depends on the requirements of your experiment. Commercial grades can range from aqueous solutions of 60-66% purity to higher grades of 95% or more. For applications sensitive to impurities or water content, such as certain biological assays or when precise concentration is critical, purification of lower-grade material is recommended.
Troubleshooting Guide
Q1: My experimental results are inconsistent when using a new batch of this compound. What could be the cause?
A1: Inconsistent results between batches can often be attributed to variations in purity. The presence of impurities, particularly unreacted taurine or other ionic species, can interfere with biological and chemical assays. As this compound is a surfactant, differences in its concentration due to varying water content in aqueous solutions can also affect experimental outcomes. We recommend verifying the purity of the new batch and considering a purification step if inconsistencies persist.
Q2: I am observing unexpected cell toxicity or enzyme inhibition in my assay. Could the this compound be the cause?
A2: Yes, as a surfactant, this compound can exhibit toxic effects on cells and inhibit enzyme activity, especially at higher concentrations.[1][2][3][4] The toxicity can be exacerbated by the presence of unknown impurities. It is advisable to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific system. If you are using a commercial aqueous solution, remember to calculate the actual concentration of the active compound.
Q3: My compound is an aqueous solution, but I need it in a solid form. How can I obtain the solid compound?
A3: To obtain the solid compound from an aqueous solution, you will need to remove the water. This can be achieved by techniques such as lyophilization (freeze-drying) or by evaporation under reduced pressure using a rotary evaporator. Following this, a recrystallization step is recommended to further purify the solid product.
Data Presentation
Table 1: Representative Purity of this compound Before and After Recrystallization
| Sample | Purity (%) | Common Impurities |
| Commercial Aqueous Solution (as is) | 60-66 | Water, Taurine, other salts |
| After Water Removal | ~95 | Taurine, other salts |
| After Recrystallization from Ethanol/Water | >99 | Trace amounts of residual solvent |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes the purification of solid this compound, which may have been obtained from a commercial aqueous solution after water removal.
Materials:
-
Impure solid this compound
-
Ethanol (95%)
-
Deionized water
-
Beakers and Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a beaker, add the impure solid this compound. For every 10 grams of solid, add 50 mL of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add deionized water dropwise while heating until the solid completely dissolves. Avoid adding a large excess of water.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Cover the beaker or flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the container in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
Protocol 2: Quantification of Taurine Impurity by HPLC
This protocol provides a general outline for the quantification of taurine in a sample of this compound.
Materials:
-
This compound sample
-
Taurine standard
-
o-Phthalaldehyde (OPA)
-
Sodium sulfite
-
Borate buffer (pH 9.5)
-
HPLC system with a UV or fluorescence detector
-
C18 HPLC column
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of the taurine standard and a series of dilutions to create a calibration curve. Accurately weigh and dissolve the this compound sample in deionized water.
-
Derivatization: In a small vial, mix an aliquot of the standard or sample solution with the borate buffer, OPA solution, and sodium sulfite solution. Allow the reaction to proceed for a few minutes at room temperature to form the fluorescent derivative.
-
HPLC Analysis: Inject the derivatized standard and sample solutions onto the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) to separate the derivatized taurine from other components.
-
Quantification: Detect the derivatized taurine using a UV or fluorescence detector. Create a calibration curve by plotting the peak area of the taurine standards against their concentrations. Use this curve to determine the concentration of taurine in the this compound sample.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for experimental issues.
References
Optimization of reaction conditions for the N-methylation of taurine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the N-methylation of taurine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-methylation of taurine?
A1: The two most prevalent methods for synthesizing N-Methyltaurine are:
-
Reaction of Sodium Isethionate with Methylamine: This is a common industrial method where sodium isethionate is reacted with methylamine under elevated temperature and pressure.
-
Methylation of Taurine or its Derivatives: This route involves the direct methylation of taurine or, more commonly, the methylation of an N-acylated taurine derivative followed by hydrolysis of the acyl group. A common methylating agent for this method is dimethyl sulfate.
Q2: Why is N-acylation of taurine often performed before methylation?
A2: N-acylation of taurine serves to protect the amine group and can improve the solubility of taurine in organic solvents, facilitating a more controlled methylation reaction. The acyl group is subsequently removed by hydrolysis to yield N-methyltaurine.
Q3: What are the critical reaction parameters to control during the N-methylation of N-acylated taurine?
A3: The critical parameters to control are:
-
Temperature: The reaction is typically carried out at low temperatures (below 10°C) to control the exothermic reaction with dimethyl sulfate and minimize side reactions.
-
pH: A basic pH (typically between 9 and 10) is maintained during the acylation step, and a basic environment is also used for the subsequent methylation.
-
Molar Ratio of Reactants: The molar ratio of the methylating agent (e.g., dimethyl sulfate) to the N-acylated taurine is a critical factor influencing the yield.
Q4: How can I monitor the progress of the N-methylation reaction?
A4: The reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a reliable method to quantify the consumption of starting materials and the formation of N-Methyltaurine. Since N-methyltaurine lacks a strong UV chromophore, pre-column derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed for UV or fluorescence detection.
-
Thin Layer Chromatography (TLC): TLC can be used for a quicker, qualitative assessment of the reaction's progress.
Q5: What are the common impurities or byproducts in N-methyltaurine synthesis?
A5: A common byproduct, especially in the reaction of sodium isethionate with methylamine, is N-methylditaurine. In the methylation of taurine derivatives, unreacted starting materials and over-methylated products can be present as impurities.
Q6: What are the recommended methods for purifying N-methyltaurine?
A6: Purification can be achieved through:
-
Crystallization: N-methyltaurine can be purified by crystallization from a suitable solvent.
-
Ion-Exchange Chromatography: Cation-exchange chromatography is an effective method for purifying N-methyltaurine from crude extracts, taking advantage of its zwitterionic nature.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction due to insufficient reaction time, temperature, or pressure. | - Extend the reaction time. - Gradually increase the reaction temperature or pressure within the protocol's limits. - Ensure efficient stirring to improve mass transfer. |
| Poor quality or inactive methylating agent. | - Use a fresh, high-purity methylating agent. - Verify the concentration of the methylating agent solution. | |
| Suboptimal pH of the reaction mixture. | - Carefully monitor and maintain the pH of the reaction mixture within the optimal range (typically basic for methylation with dimethyl sulfate). | |
| Significant loss of product during workup and purification | Product remains dissolved in the mother liquor after crystallization. | - Minimize the amount of solvent used for crystallization. - Cool the crystallization mixture to a lower temperature to maximize precipitation. - Test the mother liquor for the presence of the product and consider a second crop of crystals. |
| Inefficient extraction of the product. | - Adjust the pH of the aqueous layer to ensure the product is in a form that is readily extracted. - Increase the number of extractions. | |
| Product degradation during workup. | - Avoid excessively harsh acidic or basic conditions during workup. - Use moderate temperatures during solvent evaporation. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted taurine or N-acylated taurine | Incomplete methylation. | - Increase the molar ratio of the methylating agent. - Extend the reaction time. - Ensure optimal reaction temperature and pH. |
| Presence of di-methylated taurine | Excessive methylation. | - Use a stoichiometric or slightly excess amount of the methylating agent. - Control the reaction temperature to prevent over-methylation. |
| Discoloration of the final product | Formation of colored byproducts. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if sensitive to oxidation. - Purify the product using activated carbon treatment or recrystallization from a suitable solvent system. |
Data Presentation
Table 1: Effect of Molar Ratio of Dimethyl Sulfate on the Yield of N-Palmitoyl-N-methyltaurine
| Molar Ratio (Dimethyl Sulfate : Sodium N-Palmitoyl Taurate) | Yield (%) |
| 1.2 : 1 | 90 |
| 1.5 : 1 | 94 |
| 2.4 : 1 | 70 |
Data extracted from a patent describing the synthesis of N-palmitoyl-N-methyltaurine, which is a precursor to N-methyltaurine.
Experimental Protocols
Protocol 1: Synthesis of N-Methyltaurine via N-Acylation and Methylation
This protocol is a two-step process involving the N-acylation of taurine followed by N-methylation and subsequent hydrolysis.
Step 1: Synthesis of Sodium N-Palmitoyl Taurate
-
In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and pH meter, add 150 g (0.25 moles) of a 33% aqueous solution of sodium taurate.
-
Add 80 g of acetone and stir to create a homogeneous mixture.
-
Cool the mixture to below 10°C using an ice bath.
-
Slowly and uniformly add 55 g (0.2 moles) of palmitoyl chloride through the dropping funnel.
-
Simultaneously, add a 50% aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10. The addition should take approximately 1 hour.
-
After the addition is complete, allow the reaction to proceed at 20-30°C for 2 hours, ensuring the pH remains between 9 and 10.
-
Store the resulting white paste in a refrigerator overnight.
-
Filter the solid product, wash with acetone, and dry to obtain white, powdery sodium N-palmitoyl taurate. (Expected yield: ~80%).
Step 2: Synthesis of N-Palmitoyl-N-methyltaurine
-
In a 500 mL three-necked flask, dissolve 39 g (0.1 mole) of sodium N-palmitoyl taurate in 150 mL of water.
-
Add 50 mL of 30% sodium hydroxide solution and cool the mixture to below 10°C.
-
Slowly add 15 g (0.12 moles) of dimethyl sulfate dropwise.
-
After the addition, continue the reaction for 1 hour.
-
Acidify the reaction mixture to a pH of 2-3 with sulfuric acid.
-
Filter the precipitated solid, wash it with water, and dry to obtain N-palmitoyl-N-methyltaurine as a white powder. (Expected yield: ~90%).
Step 3: Hydrolysis of N-Palmitoyl-N-methyltaurine to N-Methyltaurine Note: This is a general procedure as detailed protocols for this specific hydrolysis are not readily available in the search results.
-
Suspend the N-palmitoyl-N-methyltaurine in a solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).
-
Heat the mixture to reflux for several hours to effect hydrolysis of the amide bond.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
After completion, cool the reaction mixture and neutralize it to pH ~7.
-
The resulting N-methyltaurine can then be purified by crystallization or ion-exchange chromatography.
Protocol 2: Purification of N-Methyltaurine by Cation-Exchange Chromatography
-
Resin Preparation: Swell a cation-exchange resin (e.g., Dowex 50W) in deionized water and pack it into a column. Equilibrate the column with 0.1 M HCl.
-
Sample Loading: Dissolve the crude N-methyltaurine in a minimal volume of 0.1 M HCl and adjust the pH to ~2.0. Apply the sample to the equilibrated column.
-
Washing: Wash the column with 3-5 column volumes of deionized water to remove unbound neutral and anionic compounds.
-
Elution: Elute the bound N-methyltaurine with 2 M ammonium hydroxide.
-
Fraction Collection: Collect the eluate in fractions.
-
Purity Analysis: Analyze the fractions for the presence of N-methyltaurine using HPLC.
-
Pooling and Concentration: Pool the fractions containing pure N-methyltaurine. Remove the ammonia by rotary evaporation at a low temperature.
-
Lyophilization: Lyophilize the concentrated solution to obtain purified N-methyltaurine as a white powder.
Mandatory Visualization
Caption: Workflow for the synthesis of N-Methyltaurine.
Caption: Troubleshooting logic for low yield of N-Methyltaurine.
Caption: Cellular uptake of N-Methyltaurine.
Validation & Comparative
A Comparative Guide to the Buffering Capacity of Sodium 2-(methylamino)ethanesulfonate and MES Buffer
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffer is a critical determinant for the success of many biological and chemical experiments. An ideal buffer maintains a stable pH environment, is inert in the experimental system, and does not interfere with biological processes. This guide provides a comprehensive comparison of the buffering capacities of Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine sodium salt, and 2-(N-morpholino)ethanesulfonic acid (MES), a widely used Good's buffer.
This comparison reveals that these two compounds are suitable for entirely different pH ranges. MES is an effective buffer in the acidic to neutral range, while this compound has a potential buffering capacity in the alkaline range.
Physicochemical Properties and Buffering Ranges
The buffering capacity of a compound is intrinsically linked to its pKa value, the pH at which the acidic and basic forms of the buffer are in equal concentration. A buffer is most effective within a range of approximately one pH unit above and below its pKa.
MES buffer is a zwitterionic N-substituted aminosulfonic acid developed by Norman Good and colleagues.[1] It has a pKa value of approximately 6.1 at 25°C, making it an excellent choice for experiments requiring a stable acidic to near-neutral pH environment.[1] Its morpholine ring and ethanesulfonic acid group contribute to its high water solubility and low potential to interact with metal ions.[1]
This compound is the sodium salt of N-methyltaurine. Crucially, it possesses two ionizable groups: a sulfonic acid group and a secondary amine group. The sulfonic acid group is a strong acid with a very low pKa, estimated to be around -1.68 (based on ethanesulfonic acid), meaning it is fully deprotonated at physiological pH and does not contribute to buffering in this range.[1] However, the secondary amine group has a pKa of approximately 8.66 at 20°C.[2] This indicates that this compound can act as a buffer in the alkaline pH range of approximately 7.7 to 9.7.[2]
The following table summarizes the key quantitative data for these two buffers:
| Property | This compound | MES Buffer |
| Chemical Structure | CH₃NHCH₂CH₂SO₃Na | O(CH₂CH₂)₂NCH₂CH₂SO₃H |
| Molecular Weight | 161.16 g/mol | 195.24 g/mol |
| pKa (25°C) | ~8.66 (secondary amine) | 6.10 |
| Effective Buffering Range | pH 7.7 – 9.7 | pH 5.5 – 6.7 |
Comparative Analysis
The fundamental difference in the pKa values of the functional groups of this compound and MES buffer dictates their distinct areas of application.
-
MES Buffer is the superior choice for a wide array of biochemical and biological applications that require a stable acidic environment. This includes enzyme assays with an acidic pH optimum, electrophoresis, and some cell culture applications. Its zwitterionic nature at physiological pH and minimal interaction with biological macromolecules make it a reliable component in many experimental setups.[1]
-
This compound , with its alkaline buffering range, is a potential candidate for applications requiring a stable basic environment. While less commonly used as a primary biological buffer compared to established alkaline buffers like Tris or Tricine, its zwitterionic character at physiological pH could offer advantages in specific contexts where minimizing non-specific interactions is crucial. However, there is a notable lack of published experimental data directly comparing its buffering performance against other standard alkaline buffers.
Experimental Protocols
To empirically determine and compare the buffering capacity of any buffer, a titration-based experiment is the standard method. The buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or a base.
Objective:
To determine the buffering capacity of a buffer solution by titration with a strong acid or base.
Materials:
-
Buffer solution of known concentration (e.g., 0.1 M)
-
Standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH)
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Preparation of Buffer Solution: Prepare a solution of the buffer at the desired concentration (e.g., 0.1 M) in deionized water.
-
Initial pH Measurement: Place a known volume of the buffer solution into a beaker with a stir bar. Immerse the calibrated pH electrode and record the initial pH.
-
Titration: Fill a burette with the standardized strong acid or base. Add the titrant in small, precise increments (e.g., 0.1 mL).
-
pH Recording: After each addition, allow the solution to stabilize while stirring and record the pH.
-
Data Collection: Continue the titration until the pH has changed by at least 2-3 pH units from the initial reading.
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).
-
The buffering capacity (β) can be calculated at different pH values using the formula: β = ΔB / ΔpH where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.
-
The pKa of the buffer can be determined as the pH at the midpoint of the steepest part of the titration curve.
-
Visualizing the Comparison
Caption: Comparison of the effective buffering ranges.
Caption: Experimental workflow for determining buffering capacity.
Conclusion
The choice between this compound and MES buffer is fundamentally determined by the desired pH of the experimental system. MES is a well-characterized and reliable buffer for maintaining acidic to neutral pH conditions. In contrast, this compound, due to the pKa of its secondary amine group, has the potential to be an effective buffer in the alkaline range. For researchers working in acidic to neutral pH environments, MES remains the superior and well-documented choice. For those requiring an alkaline buffer, this compound presents a potential alternative to more traditional alkaline buffers, although further empirical studies are needed to fully characterize its performance and compare it to other commonly used buffers in this range.
References
A comparative study of the neuroprotective effects of taurine versus N-methyltaurine.
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective properties of taurine and its derivative, N-methyltaurine. Due to a significant gap in direct comparative research on their neuroprotective capacities, this document synthesizes the extensive data available for taurine and the emerging data for N-methyltaurine, primarily in cytoprotective contexts outside the nervous system. The neuroprotective potential of N-methyltaurine is largely inferred from the well-established mechanisms of its parent compound, taurine.
Executive Summary
Taurine, a semi-essential amino acid, is well-documented for its multifaceted neuroprotective roles, including antioxidative, anti-apoptotic, and anti-inflammatory effects.[1][2] It is known to modulate intracellular calcium homeostasis, stabilize membranes, and protect against excitotoxicity.[3][4] N-methyltaurine, a naturally occurring derivative of taurine, has demonstrated cytoprotective effects comparable to taurine in models of muscle atrophy.[5][6][7] While direct evidence of its neuroprotective efficacy is currently limited, its structural similarity to taurine suggests it may share similar mechanisms of action. This guide presents the available quantitative data, detailed experimental protocols for assessing neuroprotection, and visual representations of key signaling pathways to facilitate a comparative understanding and guide future research.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize quantitative data from various studies, highlighting the protective effects of taurine and N-methyltaurine. It is crucial to note that the data for N-methyltaurine is from a muscle cell model, and its neuroprotective effects are yet to be directly quantified in published literature.
Table 1: Effects on Markers of Oxidative Stress (In Vitro Brain Injury Model)
| Compound | Concentration | Parameter | Result | Percentage Change vs. Injured Control |
| Taurine | 100 mg/l | Intracellular ROS (RFU) | 191.1 | ↓ 18.5% |
| 200 mg/l | Intracellular ROS (RFU) | 135.24 | ↓ 42.3% | |
| 300 mg/l | Intracellular ROS (RFU) | 44.72 | ↓ 80.9% | |
| 100 mg/l | Lipid Peroxidation (nmol/g) | 131.87 | ↓ 15.1% | |
| 200 mg/l | Lipid Peroxidation (nmol/g) | 94.61 | ↓ 39.1% | |
| 300 mg/l | Lipid Peroxidation (nmol/g) | 47.3 | ↓ 69.5% | |
| 100 mg/l | GSH Content (mg/g) | 44.46 | ↑ 52.0% | |
| 200 mg/l | GSH Content (mg/g) | 62.63 | ↑ 114.1% | |
| 300 mg/l | GSH Content (mg/g) | 83.56 | ↑ 185.7% | |
| 100 mg/l | Catalase Activity (U/g) | 6.2 | ↑ 31.9% | |
| 200 mg/l | Catalase Activity (U/g) | 8.9 | ↑ 89.4% | |
| 300 mg/l | Catalase Activity (U/g) | 10.6 | ↑ 125.5% | |
| N-Methyltaurine | - | - | Data not available | - |
Data for Taurine is adapted from a study on co-cultured astrocytes and neurons with traumatic brain injury.[1]
Table 2: Effects on Markers of Apoptosis (In Vitro Brain Injury Model)
| Compound | Concentration | Parameter | Result | Percentage Change vs. Injured Control |
| Taurine | 100 mg/l | Caspase-3 Protein Expression (%) | 35.31 | ↓ 35.2% |
| 200 mg/l | Caspase-3 Protein Expression (%) | 27.48 | ↓ 49.6% | |
| 300 mg/l | Caspase-3 Protein Expression (%) | 17.3 | ↓ 68.3% | |
| - | p53 mRNA Expression | Significantly Reduced | - | |
| - | Bax mRNA Expression | Significantly Reduced | - | |
| - | Bcl-2 mRNA Expression | Significantly Increased | - | |
| N-Methyltaurine | - | - | Data not available | - |
Data for Taurine is adapted from a study on co-cultured astrocytes and neurons with traumatic brain injury.[1]
Table 3: Cytoprotective Effects of N-Methyltaurine in a Dexamethasone-Induced Muscle Atrophy Model (In Vitro & In Vivo)
| Compound | Model | Concentration/Dose | Parameter | Result |
| N-Methyltaurine | C2C12 myotubes | 20 mM | Myotube width | Prevented decline |
| Mice | 0.5% in drinking water | Muscle mass | Attenuated reduction |
Data for N-Methyltaurine is from a study on dexamethasone-induced muscle atrophy.[6][7] The effects were reported to be similar to those of taurine under the same conditions.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of neuroprotection are provided below.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until a monolayer is formed.[8]
-
Treatment: Expose the cells to the desired concentrations of the neurotoxic agent (e.g., glutamate, H₂O₂) with or without varying concentrations of the test compound (taurine or N-methyltaurine) for a specified period (e.g., 16-48 hours).[8]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 150 µl of a solubilizing agent (e.g., DMSO) to each well and shake the plate for 10 minutes to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The OD value is directly proportional to the number of viable cells.[8]
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Cell Culture and Treatment: Seed and treat neuronal cells in a 96-well plate as described for the MTT assay.[9]
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[9]
-
Incubation and Stop Reaction: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of the stop solution provided in the kit to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of LDH release is proportional to the number of damaged cells.[10]
Apoptosis Detection: TUNEL Assay
This method is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
-
Tissue Preparation: Fix the brain tissue in 4% paraformaldehyde and embed in paraffin. Cut 4 µm thick sections.[11]
-
Permeabilization: Deparaffinize and rehydrate the tissue sections. Permeabilize the cells by incubating with Proteinase K.[12]
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, for 1-3 hours at 37°C in a humidified chamber.[12][13]
-
Visualization: Wash the sections and mount with a coverslip. Visualize the labeled cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence.[12][14]
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., stained with DAPI).[15]
Analysis of Apoptotic Proteins: Western Blotting for Bcl-2 and Bax
This technique is used to measure the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
-
Protein Extraction: Homogenize brain tissue samples in lysis buffer and determine the protein concentration.[16]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[17]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2 and Bax overnight at 4°C.[16] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). The Bax/Bcl-2 ratio can then be calculated.[16][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in taurine's neuroprotective effects and a general experimental workflow for assessing neuroprotection.
Caption: Key neuroprotective mechanisms of taurine against cellular stressors.
Caption: General experimental workflow for assessing neuroprotection in vitro.
Conclusion
The existing body of evidence strongly supports the neuroprotective role of taurine against a variety of insults, primarily through its ability to mitigate oxidative stress, inhibit apoptosis, and maintain cellular homeostasis. While direct comparative studies are lacking, the cytoprotective effects of N-methyltaurine in non-neuronal models suggest it may hold similar promise. However, dedicated research into the neuroprotective mechanisms and efficacy of N-methyltaurine is imperative. This guide highlights the critical need for head-to-head comparative studies to elucidate the potential advantages of N-methyltaurine over taurine, or vice versa, in the context of neurological disorders. Such research will be instrumental in guiding the development of novel therapeutic strategies for neurodegenerative diseases.
References
- 1. Protective effects of taurine against inflammation, apoptosis, and oxidative stress in brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotection of taurine against bilirubin-induced elevation of apoptosis and intracellular free calcium ion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]
- 12. Video: The TUNEL Assay [jove.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 2.9. TUNEL Apoptosis Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Temporal Alterations in Cellular Bax:Bcl-2 Ratio following Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of an Analytical Method for Sodium 2-(methylamino)ethanesulfonate using Mass Spectrometry
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Sodium 2-(methylamino)ethanesulfonate against alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and detailed experimental data to support methodological decisions.
Introduction to Analytical Method Validation
The validation of a bioanalytical method is crucial to ensure the reliability, accuracy, and consistency of quantitative data.[1] For drug development and clinical research, regulatory bodies such as the FDA and EMA provide stringent guidelines for method validation, encompassing key parameters like accuracy, precision, specificity, sensitivity, and stability.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become a preferred technique for bioanalysis due to its high sensitivity and specificity, making it particularly suitable for quantifying analytes in complex biological matrices.[2]
Comparison of Analytical Methods
While LC-MS/MS is a powerful tool, other methods can also be employed for the analysis of compounds like this compound. This section compares the typical performance of an LC-MS/MS method with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Spectrophotometry.
| Parameter | LC-MS/MS | HPLC-UV | Spectrophotometry |
| Specificity | Very High (distinguishes analyte from structurally similar compounds) | Moderate to High (dependent on chromatographic separation) | Low (prone to interference from matrix components) |
| Sensitivity (LOD/LOQ) | Very High (typically in the low ng/mL to pg/mL range) | Moderate (typically in the µg/mL range) | Low (typically in the high µg/mL to mg/mL range) |
| Linearity (R²) | Excellent (typically ≥0.99)[3] | Good (typically >0.99) | Moderate to Good |
| Accuracy (% Recovery) | High (typically 85-115%) | High (typically 90-110%) | Moderate (can be affected by matrix interference) |
| Precision (%RSD) | High (typically <15%)[3] | High (typically <5%) | Moderate (typically <10%) |
| Sample Throughput | High (with rapid chromatographic methods) | Moderate | Low to Moderate |
| Cost | High (instrumentation and maintenance) | Moderate | Low |
Experimental Protocol: Validated LC-MS/MS Method
This section details the experimental protocol for a validated LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma).
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Internal Standard: Precursor ion > Product ion.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria based on regulatory guidelines.[1][4]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources.[4] |
| Linearity | Correlation coefficient (R²) ≥ 0.99 for the calibration curve.[3] |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ).[5] |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).[5] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Matrix Effect | The coefficient of variation of the internal standard-normalized matrix factor should not be greater than 15% in at least 6 lots of blank matrix.[4] |
| Stability | Analyte stability should be demonstrated under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of the analytical method.
Caption: Workflow for the validation of an LC-MS/MS analytical method.
Logical Relationship of Validation Parameters
This diagram shows the hierarchical relationship and dependency of the core validation parameters.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. japsonline.com [japsonline.com]
A Comparative Guide to the Efficacy of Sodium 2-(methylamino)ethanesulfonate Derivatives and Sodium Dodecyl Sulfate as Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the surfactant properties of N-acyl derivatives of Sodium 2-(methylamino)ethanesulfonate, commonly known as N-acyl-N-methyltaurates, and the widely used anionic surfactant, Sodium Dodecyl Sulfate (SDS). This document synthesizes experimental data to evaluate their efficacy, stability, and impact on proteins, offering valuable insights for formulation development and research applications.
Executive Summary
N-acyl-N-methyltaurates are amino acid-based surfactants that offer several advantages over traditional sulfate-based surfactants like SDS. They are recognized for their mildness, low irritation potential, and excellent performance in hard water.[1][2] While SDS is a powerful and cost-effective surfactant, its propensity to cause skin irritation and denature proteins can be a significant drawback in many pharmaceutical and personal care formulations.[3][4] This guide presents a data-driven comparison of their key surfactant properties, methodologies for their evaluation, and a discussion on their interaction with proteins.
Comparative Performance of Surfactants
The efficacy of a surfactant is determined by several key parameters, including its ability to reduce surface tension and form micelles at low concentrations, a point known as the Critical Micelle Concentration (CMC). A lower CMC indicates a more efficient surfactant.
| Surfactant | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Notes |
| Sodium Dodecyl Sulfate (SDS) | 288.38 | 8.2 | 32.5 - 40.0 | Data from multiple sources at ~25°C.[5][6][7] |
| Sodium N-Lauroyl-N-methyltaurate | ~343 | Not explicitly found | Not explicitly found | As a proxy, Sodium Lauroyl Sarcosinate (a similar amino acid-based surfactant) has a CMC of ~14.6 mM. |
| Sodium N-Cocoyl-N-methyltaurate | Varies (coconut oil source) | Not explicitly found | Superior to SDS in surface activity.[5] | Often cited for its mildness and good foaming properties.[1][8] |
Note: Direct, side-by-side quantitative comparisons of N-acyl-N-methyltaurates and SDS under identical conditions are limited in publicly available literature. The data presented is a synthesis from various sources. Amino acid-based surfactants like N-acyl sarcosinates have been shown to have comparable or slightly higher CMCs than SDS but are superior in terms of mildness and stability in hard water.[5][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of surfactant performance. Below are protocols for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by observing a sharp change in the physicochemical properties of the surfactant solution as a function of concentration.
a) Surface Tension Method
-
Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.[8][10]
-
Apparatus: Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the point of intersection of the two linear portions of the plot.[8]
-
b) Conductivity Method (for ionic surfactants)
-
Principle: The equivalent conductivity of an ionic surfactant solution decreases as the concentration increases above the CMC due to the formation of micelles which have a lower mobility than the individual ions.[11]
-
Apparatus: Conductometer.
-
Procedure:
-
Prepare a series of aqueous solutions of the ionic surfactant with varying concentrations.
-
Measure the specific conductivity of each solution at a constant temperature.
-
Plot the specific conductivity against the surfactant concentration.
-
The CMC is identified as the concentration at which a distinct break in the slope of the plot occurs.[7]
-
Emulsion Stability Test
-
Principle: This test evaluates the ability of a surfactant to stabilize an oil-in-water (o/w) or water-in-oil (w/o) emulsion against physical destabilization phenomena like creaming, flocculation, and coalescence.[12]
-
Apparatus: Homogenizer, particle size analyzer, Turbiscan or similar stability analyzer.
-
Procedure:
-
Prepare an emulsion by homogenizing a fixed ratio of oil and water with a specific concentration of the surfactant.
-
Store the emulsion under controlled conditions (e.g., temperature, humidity).
-
At regular intervals, visually inspect the emulsion for phase separation.
-
Quantify stability by measuring changes in droplet size distribution over time using a particle size analyzer.[13]
-
Alternatively, use a stability analyzer like the Turbiscan to measure backscattering and transmission profiles, which can detect early signs of destabilization. The Turbiscan Stability Index (TSI) can be used to compare the stability of different formulations.[12]
-
Protein Denaturation Assay
-
Principle: SDS is a known protein denaturant. This assay compares the effect of different surfactants on protein structure.[4][14] A common method involves monitoring changes in protein aggregation or conformation.
-
Apparatus: Spectrophotometer, heating block or water bath.
-
Procedure (using egg albumin):
-
Prepare a reaction mixture containing a buffered solution (e.g., phosphate-buffered saline, pH 6.4), egg albumin, and varying concentrations of the surfactant.
-
A control sample should be prepared with distilled water instead of the surfactant solution.
-
Incubate the mixtures at a specific temperature (e.g., 37°C for 20 minutes) and then heat to induce denaturation (e.g., 70°C for 5 minutes).
-
After cooling, measure the turbidity of the solutions at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
An increase in turbidity indicates protein denaturation and aggregation. The percentage inhibition of denaturation can be calculated to compare the protective effect of milder surfactants.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of two surfactants.
Caption: Workflow for comparing surfactant efficacy.
Protein Interaction and Denaturation
SDS is a well-known denaturing agent for proteins, disrupting their secondary and tertiary structures.[4][14] This property is utilized in techniques like SDS-PAGE but is often undesirable in drug formulations where protein stability is critical. In contrast, N-acyl-N-methyltaurates are considered much milder and are less likely to cause significant protein denaturation, making them a preferred choice for formulations containing sensitive biological molecules. The reduced irritation potential of N-acyl-N-methyltaurates is also attributed to their less aggressive interaction with skin proteins.[3]
The following diagram illustrates the differential impact of SDS and a milder surfactant on protein structure.
Caption: Differential effects of surfactants on proteins.
Conclusion
Sodium N-acyl-2-(methylamino)ethanesulfonates present a compelling alternative to Sodium Dodecyl Sulfate in applications where mildness, low protein denaturation, and stability in hard water are critical. While SDS remains a highly efficient and cost-effective surfactant, its potential for irritation and protein destabilization limits its use in sensitive formulations. The choice between these surfactants should be guided by the specific requirements of the application, with N-acyl-N-methyltaurates being particularly well-suited for pharmaceutical and personal care products that demand high biocompatibility. Further head-to-head comparative studies under standardized conditions would be beneficial for a more precise quantitative assessment.
References
- 1. [PDF] New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination | Semantic Scholar [semanticscholar.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. microtrac.com [microtrac.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of experimental results obtained using different sources of Sodium 2-(methylamino)ethanesulfonate.
For researchers, scientists, and drug development professionals, the consistency and purity of reagents are paramount to reproducible and reliable experimental outcomes. This guide provides a framework for the cross-validation of Sodium 2-(methylamino)ethanesulfonate (also known as Sodium N-methyltaurinate) obtained from different commercial sources. By implementing the outlined experimental protocols, researchers can objectively assess and compare the performance of this compound, ensuring the integrity of their results.
This compound, a derivative of taurine, is utilized in a variety of research applications, including as a biological buffer, a component in cell culture media, and a potential neuroprotective agent.[1] Impurities or variations in concentration between suppliers can significantly impact experimental results. This guide outlines key performance indicators and detailed methodologies for a comparative analysis.
Key Performance Parameters and Comparative Data
To ensure the suitability of this compound for specific applications, a direct comparison of key performance parameters is essential. The following table summarizes the critical data points that should be assessed for products from different suppliers. Researchers can populate this table with their own experimental data to make informed decisions.
| Parameter | Supplier A | Supplier B | Supplier C | Methodology |
| Purity (%) | High-Performance Liquid Chromatography (HPLC) | |||
| Concentration (if aqueous solution) | Titration or HPLC | |||
| pH (of a standard solution) | pH Meter | |||
| Buffering Capacity (β) | Acid-Base Titration | |||
| Cell Viability Support (%) | MTT Assay | |||
| Neuroprotective Effect (EC50) | Glutamate-Induced Excitotoxicity Assay |
Experimental Protocols
The following are detailed protocols for the key experiments required to cross-validate different sources of this compound.
Purity and Concentration Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of this compound and the detection of potential impurities.
Methodology:
-
Column: A reverse-phase C18 column is suitable for this analysis.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water with a phosphoric acid modifier can be used. For Mass-Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]
-
Standard Preparation: Prepare a standard curve using a certified reference standard of this compound at various known concentrations.
-
Sample Preparation: Dilute the samples from different suppliers to fall within the range of the standard curve.
-
Analysis: Inject the standards and samples into the HPLC system. The purity is determined by the percentage of the main peak area relative to the total peak area. The concentration is calculated by comparing the peak area of the sample to the standard curve.
Buffering Capacity Assay
This experiment assesses the effectiveness of the compound in maintaining a stable pH, a critical function for its use as a biological buffer.[1]
Methodology:
-
Solution Preparation: Prepare a standard solution (e.g., 50 mM) of this compound from each supplier in deionized water.
-
Initial pH Measurement: Measure the initial pH of each solution.
-
Titration: Titrate each solution with a standardized strong acid (e.g., 0.1 M HCl) and a standardized strong base (e.g., 0.1 M NaOH).
-
Data Collection: Record the pH after each incremental addition of acid or base.
-
Calculation: Plot the pH against the volume of titrant added. The buffering capacity (β) is determined by the amount of acid or base required to cause a one-unit change in pH. Peak buffering capacity is typically observed when the pH of the solution is close to the pKa of the buffer.[3][4]
Cell Culture Performance: Cell Viability Assay
This assay evaluates the ability of the compound to support cell growth and viability, a key consideration for its use in cell culture media.
Methodology:
-
Cell Line: Use a standard, well-characterized cell line relevant to the intended research (e.g., SH-SY5Y for neurological studies).
-
Media Preparation: Prepare cell culture media supplemented with this compound from each supplier at a typical working concentration (e.g., 10-25 mM). Include a control group with standard media (e.g., DMEM or RPMI-1640) without the supplement.
-
Cell Seeding: Seed cells at a consistent density in 96-well plates.
-
Incubation: Culture the cells for a defined period (e.g., 48-72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The viable cells will reduce the MTT to formazan.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control group.
Neuroprotective Effect: Glutamate-Induced Excitotoxicity Assay
This experiment assesses the potential of this compound to protect neuronal cells from glutamate-induced cell death, a common in vitro model for excitotoxicity. The neuroprotective effects of the related compound taurine are well-documented.[5][6]
Methodology:
-
Cell Line: Use a neuronal cell line such as SH-SY5Y or primary neurons.
-
Pre-treatment: Treat the cells with varying concentrations of this compound from each supplier for a specified period (e.g., 24 hours).
-
Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for a defined duration.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described above.
-
EC50 Determination: Plot the cell viability against the concentration of this compound. The EC50 value (the concentration that provides 50% of the maximum protective effect) can be calculated to compare the potency of the compound from different sources.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the cross-validation of this compound.
Caption: Hypothesized neuroprotective signaling pathway of N-Methyltaurine.
By systematically applying these protocols and analytical frameworks, researchers can confidently select the most suitable source of this compound for their specific needs, thereby enhancing the reproducibility and validity of their scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium N-methyl-N-oleoyltaurate | SIELC Technologies [sielc.com]
- 3. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of neuroprotective function of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthesized N-methyltaurine Sodium Salt
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized small molecules is a critical step in ensuring compound identity, purity, and understanding its physicochemical properties. While single-crystal X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide complementary and often more readily accessible data for comprehensive structural elucidation. This guide provides a comparative overview of these techniques for the structural confirmation of synthesized N-methyltaurine sodium salt.
Comparison of Analytical Techniques for Structural Elucidation
The selection of an analytical technique for structural confirmation depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic methods offer insights into the molecule's structure in solution and its fundamental chemical characteristics.[1][2][3][4]
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing information.[5][6][7] | A well-ordered single crystal of sufficient size and quality (typically >10 μm).[8] | Provides an unambiguous and complete three-dimensional structure.[5] | Growing suitable single crystals can be challenging and time-consuming. The determined structure is of the solid state and may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity through bonds (COSY, HSQC, HMBC), and spatial proximity of atoms (NOESY).[2][9][10] | 5-10 mg of purified sample dissolved in a deuterated solvent.[11] | A powerful non-destructive technique for determining molecular structure in solution.[9][12] | Does not directly provide bond lengths and angles. Can be less sensitive than mass spectrometry.[3] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide information about the molecular structure.[1][2][9] | A small amount of sample (μg to ng) in a suitable solvent.[9] | High sensitivity and ability to analyze complex mixtures when coupled with chromatography (e.g., LC-MS).[2] | Does not provide information on stereochemistry or the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[1][9] | A small amount of solid sample (1-2 mg) mixed with KBr or as a thin film.[9] | A rapid and simple method for identifying the presence of key functional groups. | Provides limited information about the overall molecular structure and connectivity. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth : Single crystals of N-methyltaurine sodium salt are typically grown by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. X-rays are diffracted by the crystal, and the diffraction pattern is recorded by a detector.[5]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the synthesized N-methyltaurine sodium salt is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), and transferred to a 5 mm NMR tube.[9][11]
-
Data Acquisition : A series of NMR experiments are performed, including:
-
¹H NMR : To identify the different types of protons and their relative numbers.
-
¹³C NMR : To identify the different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between protons and carbons in the molecule.[9]
-
-
Data Analysis : The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to deduce the complete chemical structure of N-methyltaurine.[2][9]
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of N-methyltaurine sodium salt (e.g., 10-100 µg/mL) is prepared in a solvent system such as 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode Electrospray Ionization (ESI).[9][13]
-
Data Acquisition : The sample solution is introduced into the mass spectrometer. For structural confirmation, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain an accurate mass measurement of the molecular ion. Tandem MS (MS/MS) can be performed by selecting the molecular ion and inducing fragmentation to obtain structural information.[9]
-
Data Analysis : The mass of the molecular ion is used to confirm the elemental composition. The fragmentation pattern is analyzed to corroborate the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : 1-2 mg of dry N-methyltaurine sodium salt is ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[9]
-
Data Acquisition : The KBr pellet is placed in an FT-IR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9]
-
Data Analysis : The absorption bands in the spectrum are assigned to their corresponding functional groups (e.g., N-H, C-H, S=O) to confirm their presence in the molecule.
Visualizing the Workflow and Logic of Structural Elucidation
The following diagrams illustrate the general workflow for the structural confirmation of a synthesized small molecule like N-methyltaurine sodium salt and the logical relationship between the information provided by each analytical technique.
Caption: General workflow for the structural elucidation of a synthesized compound.
Caption: Logical relationship of information from different analytical techniques.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rigaku.com [rigaku.com]
- 6. excillum.com [excillum.com]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization Development And Optimization Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
- 9. benchchem.com [benchchem.com]
- 10. jchps.com [jchps.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Performance of Sodium 2-(methylamino)ethanesulfonate and Other Taurine Derivatives in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Sodium 2-(methylamino)ethanesulfonate, also known as Sodium N-methyltaurinate, against other notable taurine derivatives. The information presented is collated from various scientific studies to assist researchers in selecting the appropriate compound for their cell culture experiments.
Executive Summary
Taurine and its derivatives are gaining significant attention for their diverse biological activities, including cytoprotection, anti-inflammatory effects, and regulation of cellular signaling pathways. This compound, a methylated derivative of taurine, is primarily utilized as a buffering agent in cell culture media to maintain stable pH and support cell growth[1]. Emerging research, however, points towards its potential for distinct biological activities, drawing parallels with its non-salt form, N-methyltaurine. This guide focuses on comparing the performance of this compound (inferred from studies on N-methyltaurine) with other well-researched taurine derivatives like Tauroursodeoxycholic acid (TUDCA) and N-acetyltaurine, highlighting their efficacy in various cell culture models.
Data Presentation: Comparative Performance of Taurine Derivatives
The following tables summarize quantitative data from various studies, offering a comparative overview of the efficacy of different taurine derivatives in cell culture.
Table 1: Cytoprotective and Anti-Atrophic Effects
| Compound | Cell Line | Stressor | Concentration | Key Outcome | Result |
| N-methyltaurine | C2C12 myotubes | Dexamethasone | 20 mM | Myotube width | Prevented reduction in myotube width, comparable to taurine[2][3][4][5] |
| Taurine | C2C12 myotubes | Dexamethasone | 20 mM | Myotube width | Prevented reduction in myotube width[2] |
| Tauroursodeoxycholic acid (TUDCA) | Primary Rat Cortical Neurons | Amyloid-β (Aβ) peptide | 100 µM | Apoptosis (TUNEL assay) | ~70% reduction in Aβ-induced apoptosis[1] |
| Tauroursodeoxycholic acid (TUDCA) | ARPE-19 (Retinal Pigment Epithelial) | Hydrogen Peroxide (H₂O₂) | 100 µM | Cell Viability (MTT assay) | Significant increase in cell viability compared to H₂O₂ alone[1] |
Table 2: Effects on Cell Viability, Proliferation, and Differentiation
| Compound | Cell Line | Concentration | Key Outcome | Result |
| This compound | Various | Not specified | Cell growth and viability | Supports cell growth and viability as a buffering agent[1] |
| Tauroursodeoxycholic acid (TUDCA) | Human Mesenchymal Stem Cells (hMSCs) | 10-500 µM | Cell Proliferation | Increased proliferation in a concentration-dependent manner[6] |
| Tauroursodeoxycholic acid (TUDCA) | Human Mesenchymal Stem Cells (hMSCs) | 250 µM and 500 µM | Osteogenic Differentiation | Significant induction of bone differentiation[6] |
| Taurine | HL-60 (Human promyelocytic leukemia cells) | Up to 32 mM | Cytotoxicity | Did not show cytotoxic activity[7] |
| N-acetyltaurine | Primary human skeletal muscle cells | Not specified | Metabolite Secretion | Increased secretion when co-treated with acetate[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the taurine derivative for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[9].
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Labeling: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Myotube Atrophy Assay
This protocol is specific for studying muscle cell atrophy in vitro.
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum. To induce differentiation into myotubes, switch the medium to DMEM containing 2% horse serum for 5-7 days.
-
Induction of Atrophy and Treatment: Treat the differentiated myotubes with an atrophy-inducing agent like dexamethasone (e.g., 100 µM) with or without the taurine derivative for 24-48 hours.
-
Imaging and Analysis: Capture images of the myotubes using a microscope. Measure the diameter of multiple myotubes per condition using image analysis software (e.g., ImageJ).
Signaling Pathways and Mechanisms of Action
Taurine derivatives exert their effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: TUDCA's neuroprotective signaling pathways.
Caption: General experimental workflow for in vitro evaluation.
Conclusion
This compound serves as a reliable buffering agent in cell culture. Its biological activities are likely comparable to N-methyltaurine, which has demonstrated cytoprotective effects similar to taurine in specific models of muscle atrophy. For broader neuroprotective and anti-inflammatory applications, taurine derivatives such as TUDCA have been more extensively studied and show potent effects in various cell culture systems. The choice of a specific taurine derivative should be guided by the experimental context, the cell type used, and the specific biological question being addressed. Further direct comparative studies are warranted to fully elucidate the performance spectrum of this compound against other taurine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Protective effect of tauroursodeoxycholate against chenodeoxycholate-induced damage to cultured rabbit gastric cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic Acid Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-acetyltaurine and Acetylcarnitine Production for the Mitochondrial Acetyl-CoA Regulation in Skeletal Muscles during Endurance Exercises - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Methyltaurine vs. Taurine: A Comparative Analysis for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine, a ubiquitously distributed aminosulfonic acid, is a crucial player in a multitude of physiological processes, ranging from osmoregulation and antioxidation to neuromodulation and energy metabolism.[1] Its derivative, N-methyltaurine, naturally found in red algae, presents a structurally similar yet distinct molecule whose metabolic implications are a subject of growing interest.[1][2] This guide provides a comprehensive comparison of N-methyltaurine and taurine, focusing on their suitability as substitutes in metabolic studies. While direct, extensive comparative metabolomic data remains a significant knowledge gap, this document synthesizes available experimental findings to offer a clear perspective for researchers.[1]
Comparative Overview of Cellular and Metabolic Functions
While structurally analogous, N-methyltaurine and taurine exhibit both overlapping and distinct biological activities based on current research. Taurine is well-established for its broad spectrum of metabolic and regulatory functions, whereas the primary evidence for N-methyltaurine's role in mammalian cells points towards a potent cytoprotective effect, particularly in the context of muscle atrophy.[1]
| Feature | N-Methyltaurine (NMT) | Taurine |
| Primary Identified Role | Cytoprotective agent, with a specific focus on preventing muscle atrophy.[1][2] | Multi-faceted roles including osmoregulation, antioxidation, neuromodulation, and conjugation of bile acids.[1][3][4] |
| Effect on Muscle Cells | Attenuates glucocorticoid-induced muscle atrophy in C2C12 myotubes and in mice.[1][2] | Modulates intracellular calcium concentration and excitation-contraction coupling; deficiency is linked to muscle atrophy.[1][3][4] |
| Metabolic Regulation | Believed to play a role in metabolic regulation, with effects that may be similar to taurine.[1] | Established role in regulating energy metabolism, glucose homeostasis, and insulin signaling.[1][5] |
| Bioavailability (Oral) | High, with a reported bioavailability of 96.1% in mice.[2][6] | Also exhibits high oral bioavailability.[3][4] |
| Cellular Uptake | Utilizes the taurine transporter (TauT, SLC6A6).[3][4][7] | Primarily taken up by the taurine transporter (TauT, SLC6A6).[3][4][7] |
Quantitative Data from Comparative Studies
The most direct quantitative comparison between N-methyltaurine and taurine comes from studies on glucocorticoid-induced muscle atrophy. The following tables summarize key findings from in vitro and in vivo experiments.
In Vitro: Dexamethasone-Induced Atrophy in C2C12 Myotubes
| Treatment Group | Myotube Width (% of Control) | Key Finding |
| Control | 100% | Baseline myotube size. |
| Dexamethasone (50 µM) | Significantly reduced | Dexamethasone induces significant myotube atrophy. |
| Dexamethasone + N-Methyltaurine (20 mM) | Width comparable to Control | N-methyltaurine prevents dexamethasone-induced myotube atrophy.[2][8] |
| Dexamethasone + Taurine (20 mM) | Width comparable to Control | Taurine shows a similar protective effect against dexamethasone-induced atrophy.[9] |
In Vivo: Dexamethasone-Induced Muscle Atrophy in Mice
| Treatment Group | Muscle Mass (Tibialis Anterior & Gastrocnemius) | Key Finding |
| Control | Baseline muscle mass | Normal muscle mass in healthy mice. |
| Dexamethasone (10 mg/kg/day) | Significantly reduced | Dexamethasone induces significant muscle mass loss.[2][8] |
| Dexamethasone + 0.5% N-Methyltaurine in drinking water | Attenuated reduction in muscle mass | N-methyltaurine mitigates the loss of muscle mass caused by dexamethasone.[2][8] |
| Dexamethasone + Taurine | Attenuated reduction in muscle mass | Taurine demonstrates a comparable in vivo protective effect on muscle mass.[9] |
Experimental Protocols
In Vitro Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
-
Cell Culture and Differentiation: C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the growth medium is switched to DMEM containing 2% horse serum for approximately one week.[1]
-
Induction of Atrophy and Treatment: Differentiated myotubes are treated with 50 µM dexamethasone to induce atrophy. For the experimental groups, either 20 mM N-methyltaurine or 20 mM taurine is added simultaneously with dexamethasone. Cells are incubated for 24 hours.[1][8]
-
Analysis: Myotube diameter is measured from microscopic images to quantify the degree of atrophy. Further analysis can include protein synthesis assays and gene expression analysis of atrophy-related markers.[1]
In Vivo Dexamethasone-Induced Muscle Atrophy in Mice
-
Animal Model: Male mice (e.g., C57BL/6) are used for the study.
-
Induction of Atrophy and Treatment: Muscle atrophy is induced by daily intraperitoneal (i.p.) injections of dexamethasone (10 mg/kg body weight). The treatment group receives 0.5% N-methyltaurine or taurine in their drinking water throughout the experimental period.[8][10]
-
Monitoring and Endpoint Analysis: Body weight and muscle mass (e.g., tibialis anterior and gastrocnemius muscles) are monitored. At the end of the study, muscles are excised and weighed to determine the extent of atrophy.[10]
Signaling Pathways and Mechanisms
Taurine's Role in Muscle Cell Metabolism and Growth
Taurine influences multiple signaling pathways within muscle cells. It is known to enhance protein synthesis and proliferation through the PI3K-ARID4B-mTOR pathway.[11] Additionally, taurine plays a crucial role in maintaining intracellular calcium homeostasis, which is vital for proper muscle function and differentiation.[6][12] It also contributes to the cellular antioxidant defense system.[13]
Key signaling pathways influenced by taurine in muscle cells.
N-Methyltaurine's Mechanism in Muscle Protection
The precise signaling pathways for N-methyltaurine's cytoprotective effects are still under investigation. However, it has been observed that neither N-methyltaurine nor taurine attenuates the increase in the muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1, which are key players in muscle protein degradation during atrophy.[9][10] This suggests that their protective mechanism is independent of this major proteolytic pathway.
Experimental and Logical Workflows
In Vitro Workflow for Studying Muscle Atrophy
The following diagram outlines a typical experimental workflow for investigating the anti-atrophic effects of N-methyltaurine and taurine in a cell-based model.
Experimental workflow for in vitro muscle atrophy studies.
Conclusion and Future Directions
The current body of evidence suggests that N-methyltaurine may not be a direct substitute for taurine in broad metabolic studies due to taurine's extensive and well-characterized roles in numerous metabolic pathways. However, in the specific context of cytoprotection, particularly against muscle atrophy, N-methyltaurine demonstrates comparable efficacy to taurine.[1][9] This makes it a valuable compound for research focused on muscle wasting conditions.
A significant knowledge gap remains regarding the comprehensive metabolic profile of N-methyltaurine in mammals. Future research employing untargeted metabolomics to directly compare the global metabolic effects of N-methyltaurine and taurine is crucial. Such studies will elucidate the unique and shared metabolic pathways modulated by these two molecules, providing a clearer understanding of their therapeutic potential and guiding their application in metabolic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Taurine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Taurine stimulates protein synthesis and proliferation of C2C12 myoblast cells through the PI3K-ARID4B-mTOR pathway | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. The role of taurine on skeletal muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Electrochemical Properties of Polymers Synthesized With and Without Sodium 2-(methylamino)ethanesulfonate
A Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of functional dopants during the synthesis of conductive polymers is a critical strategy for tailoring their electrochemical properties for a wide range of applications, from biosensors to energy storage devices. Sodium 2-(methylamino)ethanesulfonate, a sulfonate-containing organic salt, presents an intriguing candidate for modifying polymer characteristics due to its ionic nature and potential for interaction with polymer backbones. This guide provides a comparative analysis of the expected electrochemical properties of polymers synthesized with and without this specific dopant, drawing upon established principles and data from analogous sulfonate-doped polymer systems.
While direct comparative experimental data for this compound is not extensively available in public literature, this analysis leverages findings from studies on structurally similar dopants, such as p-toluenesulfonic acid and poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPSA), to project the likely impacts on a polymer's performance.[1][2]
Data Presentation: A Comparative Overview
The introduction of this compound as a dopant during polymerization is anticipated to significantly alter the electrochemical behavior of the resulting polymer. The sulfonate group (-SO₃⁻) can act as a charge-balancing counter-ion for the positively charged polymer backbone (p-doping), thereby influencing its conductivity and stability.[3] The methylamino group may also contribute to modified surface properties and interactions.
Below is a summary of the expected quantitative differences in key electrochemical parameters between a polymer synthesized with this compound and its undoped counterpart. The data is extrapolated from studies on conductive polymers like polyaniline (PANI) and polypyrrole (PPy) doped with other sulfonate-containing molecules.
| Electrochemical Property | Polymer without this compound | Polymer with this compound (Expected) |
| Conductivity (S/cm) | Low (typically 10⁻¹⁰ to 10⁻⁵) | Significantly Higher (potentially 10⁻² to 10¹) |
| Specific Capacitance (F/g) | Low | Higher |
| Charge Transfer Resistance (Rct) (Ω) | High | Lower |
| Electrochemical Stability (Cyclic Voltammetry) | Moderate | Enhanced |
| Doping Level | N/A | High (estimated around 0.3 to 0.5)[2] |
Experimental Protocols
To empirically validate the projected differences, the following experimental protocols are recommended. These methodologies are standard in the characterization of conductive polymers.
Polymer Synthesis
-
Without this compound (Control): A standard chemical or electrochemical polymerization method for the chosen monomer (e.g., aniline, pyrrole) would be employed. For chemical synthesis, an oxidizing agent like ammonium persulfate is typically used in an acidic medium. For electrochemical synthesis, the monomer is polymerized on an electrode surface by applying a constant potential or current.
-
With this compound: The synthesis procedure remains the same as the control, with the addition of a specific concentration of this compound to the reaction mixture. The salt is expected to act as both a dopant and potentially influence the polymerization process itself.
Electrochemical Characterization
All electrochemical measurements should be performed using a three-electrode setup in a suitable electrolyte (e.g., 1 M H₂SO₄). The polymer-modified electrode serves as the working electrode, with a platinum wire as the counter electrode and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Cyclic Voltammetry (CV): CV is used to assess the redox activity and electrochemical stability of the polymers. The potential is swept between defined limits at a set scan rate (e.g., 50 mV/s) for a number of cycles. The resulting voltammograms provide information on the oxidation and reduction peaks, and the stability of the polymer over repeated cycling.[2]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer kinetics and capacitive behavior of the polymer-electrolyte interface. The measurement is performed over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific DC potential. The resulting Nyquist and Bode plots can be fitted to an equivalent circuit model to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Four-Point Probe Conductivity Measurement: This technique is used to measure the bulk electrical conductivity of the synthesized polymer films. A constant current is passed through two outer probes, and the voltage is measured across two inner probes.
Mandatory Visualization
Signaling Pathway of Doping
Caption: Logical flow of polymer synthesis and resulting electrochemical properties.
Experimental Workflow
Caption: Workflow for comparative electrochemical analysis.
Conclusion
The incorporation of this compound during the synthesis of conductive polymers is projected to yield a material with significantly enhanced electrochemical properties compared to its undoped counterpart. The presence of the sulfonate group is expected to facilitate p-doping, leading to higher electrical conductivity, increased specific capacitance, and lower charge transfer resistance. Furthermore, the incorporation of a large, immobile sulfonate anion can improve the electrochemical stability of the polymer by minimizing ion exchange with the electrolyte during redox cycling. The provided experimental protocols and visualization tools offer a robust framework for researchers to systematically investigate and validate these expected improvements, paving the way for the development of advanced materials for various technological applications.
References
A critical review of the applications of taurine and its N-methylated analogs in research.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Taurine, a semi-essential β-amino acid, is ubiquitously distributed in mammalian tissues and plays a crucial role in a multitude of physiological processes, including osmoregulation, antioxidation, neuromodulation, and conjugation of bile acids. Its therapeutic potential in various pathological conditions has been extensively explored. However, its utility can be limited by factors such as its poor ability to cross the blood-brain barrier. This has spurred interest in its N-methylated analogs, such as N-methyltaurine (NMT), N,N-dimethyltaurine, and N,N,N-trimethyltaurine (TMT), as potentially more effective therapeutic agents. This guide provides a critical review and objective comparison of the applications of taurine and its N-methylated derivatives in research, supported by experimental data.
Comparative Efficacy: Taurine vs. N-Methylated Analogs
The research landscape on the direct comparative efficacy of taurine and its full spectrum of N-methylated analogs is still evolving. However, studies focusing on specific applications have provided valuable insights.
Musculoskeletal System: Attenuation of Muscle Atrophy
A significant area of research for N-methyltaurine (NMT) has been its cytoprotective role in preventing muscle atrophy, a condition where it has been directly compared with taurine.
Key Findings:
-
In Vitro: In cultured C2C12 myotubes, both taurine and NMT (at a concentration of 20 mM) have been shown to prevent the reduction in myotube width induced by the glucocorticoid dexamethasone, a known trigger of muscle atrophy.
-
In Vivo: In a mouse model of dexamethasone-induced muscle atrophy, oral administration of 0.5% NMT in drinking water attenuated the loss of muscle mass in the tibialis anterior and gastrocnemius muscles, an effect comparable to that observed with taurine.
The mechanism for this protective effect appears to be independent of the major muscle protein degradation pathway involving the E3 ubiquitin ligases Atrogin-1 and MuRF1, as neither taurine nor NMT was found to suppress the dexamethasone-induced increase in these ligases.
Table 1: Comparative Efficacy of Taurine and N-Methyltaurine in Attenuating Dexamethasone-Induced Muscle Atrophy
| Parameter | Model | Treatment | Outcome | Reference |
| Myotube Width | C2C12 Myotubes | 20 mM Taurine | Prevention of dexamethasone-induced reduction | |
| Myotube Width | C2C12 Myotubes | 20 mM N-Methyltaurine | Prevention of dexamethasone-induced reduction | |
| Muscle Mass (Tibialis Anterior) | Mouse Model | 0.5% Taurine in drinking water | Attenuation of dexamethasone-induced muscle loss | |
| Muscle Mass (Tibialis Anterior) | Mouse Model | 0.5% N-Methyltaurine in drinking water | Attenuation of dexamethasone-induced muscle loss | |
| Muscle Mass (Gastrocnemius) | Mouse Model | 0.5% Taurine in drinking water | Attenuation of dexamethasone-induced muscle loss | |
| Muscle Mass (Gastrocnemius) | Mouse Model | 0.5% N-Methyltaurine in drinking water | Attenuation of dexamethasone-induced muscle loss |
Antimicrobial and Anticoagulant Activities
Research into the antimicrobial and anticoagulant properties has primarily focused on N-chlorinated derivatives of taurine and its dimethylated analog. N,N-dichloro-2,2-dimethyltaurine (NVC-422) and N-monochloro-2,2-dimethyltaurine (NVC-612) have demonstrated potent, broad-spectrum antimicrobial activity and anticoagulant effects.
Key Findings:
-
Antimicrobial Activity: NVC-422 and NVC-612 exhibit bactericidal activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, even in the presence of human blood.
-
Anticoagulant Activity: Both compounds prolong prothrombin time, activated partial thromboplastin time, and thrombin time, indicating an impact on both the intrinsic and extrinsic pathways of the coagulation cascade.
Table 2: Antimicrobial and Anticoagulant Properties of N-Chlorinated Taurine Analogs
| Compound | Application | Key Quantitative Data | Reference |
| N,N-dichloro-2,2-dimethyltaurine (NVC-422) | Antimicrobial | Maintained microbicidal activity in diluted human blood. | |
| N-monochloro-2,2-dimethyltaurine (NVC-612) | Antimicrobial | Maintained microbicidal activity in diluted human blood. | |
| N,N-dichloro-2,2-dimethyltaurine (NVC-422) | Anticoagulant | 1.02 mM prolonged activated partial thromboplastin time 3- to 4-fold. | |
| N-monochloro-2,2-dimethyltaurine (NVC-612) | Anticoagulant | 1.38 mM prolonged activated partial thromboplastin time 3- to 4-fold. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and advancement of research. Below are summaries of key experimental protocols cited in the comparison of taurine and its analogs.
In Vitro Muscle Atrophy Model
This protocol is used to assess the protective effects of compounds on muscle cells in a controlled laboratory setting.
1. Cell Culture and Differentiation:
- C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
- To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum. The cells are maintained in this differentiation medium for 4-6 days.
2. Induction of Atrophy and Treatment:
- Differentiated myotubes are treated with dexamethasone (typically 100 μM) to induce atrophy.
- Concurrently, cells are treated with taurine or N-methyltaurine at the desired concentration (e.g., 20 mM).
- A control group (no dexamethasone) and a vehicle group (dexamethasone only) are included.
3. Analysis:
- Myotube Diameter: Myotubes are imaged using a microscope, and the diameter of multiple myotubes per condition is measured to quantify the extent of atrophy.
- Protein Synthesis: Protein synthesis rates can be measured using techniques such as the SUnSET method (surface sensing of translation) or by incorporating radiolabeled amino acids.
- Gene Expression Analysis: The expression of atrophy-related genes (e.g., Atrogin-1, MuRF1) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
Antimicrobial Activity Assay (Quantitative Killing Assay)
This assay determines the bactericidal efficacy of the test compounds.
1. Bacterial Culture:
- The desired bacterial strain (e.g., S. aureus, E. coli) is grown to the mid-logarithmic phase in a suitable broth medium.
2. Assay Setup:
- The bacterial culture is diluted to a specific concentration (e.g., 10^6 colony-forming units (CFU)/mL).
- The test compound (e.g., NVC-422, NVC-612) is added to the bacterial suspension at various concentrations.
- The assay can be performed in different matrices, such as saline or diluted human blood, to assess the compound's activity in a more physiologically relevant environment.
3. Incubation and Quantification:
- The mixtures are incubated at 37°C with shaking.
- At specific time points (e.g., 0, 30, 60, 120 minutes), aliquots are taken, serially diluted, and plated on agar plates.
- The plates are incubated overnight, and the number of colonies is counted to determine the number of viable bacteria (CFU/mL). The reduction in CFU/mL compared to the control (no compound) indicates the bactericidal activity.
Anticoagulant Activity Assay
These assays evaluate the effect of the compounds on blood clotting.
1. Blood Collection:
- Fresh human blood is collected into tubes containing an anticoagulant (e.g., sodium citrate).
2. Coagulation Assays:
- Prothrombin Time (PT): Measures the integrity of the extrinsic and common coagulation pathways. The test compound is added to plasma, and the time to clot formation is measured after the addition of thromboplastin and calcium.
- Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. The test compound is added to plasma, and the time to clot formation is measured after the addition of a contact activator (e.g., silica) and calcium.
- Thrombin Time (TT): Measures the final step of coagulation (conversion of fibrinogen to fibrin). The test compound is added to plasma, and the time to clot formation is measured after the addition of thrombin.
3. Data Analysis:
- The clotting times in the presence of the test compound are compared to the clotting times of control samples (no compound). An increase in clotting time indicates anticoagulant activity.
Signaling Pathways and Mechanisms of Action
The biological effects of taurine and its analogs are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development.
Taurine's Antioxidant Signaling Pathway
Taurine is known to bolster the cell's antioxidant defenses. One of the proposed mechanisms involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.
Taurine's antioxidant signaling pathway.
ERK/Ets-1 Signaling Pathway in Response to Taurine
Recent studies have implicated the Extracellular signal-regulated kinase (ERK) and E-twenty-six (Ets) transcription factor family member Ets-1 in taurine's mechanism of action, particularly in regulating gene expression.
Taurine-mediated activation of the ERK/Ets-1 signaling pathway.
Experimental Workflow for In Vitro N-Methyltaurine Muscle Atrophy Study
The following diagram illustrates a typical workflow for investigating the anti-atrophic effects of N-methyltaurine on C2C12 myotubes.
Safety Operating Guide
Personal protective equipment for handling Sodium 2-(methylamino)ethanesulfonate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sodium 2-(methylamino)ethanesulfonate. Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical in a laboratory setting.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 4316-74-9
Hazard Summary:
Safety data for this compound indicates potential health hazards. It is classified with a warning and is associated with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
Given these potential hazards, appropriate personal protective equipment and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[2] | To protect against splashes and eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[2] | To prevent skin contact and irritation.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron.[2] | To protect against skin exposure from spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is insufficient or exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[3] | To avoid inhalation of dust or aerosols that may cause respiratory irritation. |
Operational Workflow for Handling and Disposal
The following diagram outlines the step-by-step procedure for the safe handling and disposal of this compound.
Detailed Protocols
1. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Ensure all necessary personal protective equipment is available and in good condition. Don the appropriate PPE as specified in the table above.
-
Prepare Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[4]
2. Handling and Experimental Procedures:
-
Weighing and Transfer: When weighing and transferring the solid material, do so carefully to avoid creating dust. Use a spatula and handle containers gently.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. If any heat is generated, allow the solution to cool before sealing the container.
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, acids, and metals.[4]
3. Spill Response:
In the event of a spill, follow these steps:
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[5]
-
Absorb: For a solid spill, gently cover it with an inert, non-combustible absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container.[5]
-
Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[5]
4. Disposal Plan:
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, dedicated hazardous waste container.[2] The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure lid.
-
Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[5]
-
Empty Container Disposal:
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water).[5]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[5]
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular trash after defacing the chemical label and removing the cap. Always confirm this procedure with your institution's local Environmental Health and Safety (EHS) regulations.[5]
-
-
Waste Pickup: When the waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for pickup by your EHS department.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
